(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;/h1-2,4H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHWBMLTSDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590042 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871826-12-9 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical and physical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a key building block in the development of targeted therapeutics. Notably, this compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of the p70S6 kinase (p70S6K), a key regulator of cell growth, proliferation, and survival. This document aims to equip researchers and drug development professionals with the essential knowledge required to effectively utilize this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a methanamine hydrochloride group at the 2-position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable moiety in drug design.[2][3]
A summary of its key chemical and physical properties is presented in Table 1. It is important to note that while some experimental data is available for the free base, specific measured values for the hydrochloride salt, such as melting point and solubility, are not widely reported in the literature and the data presented are primarily from computational predictions or supplier information.
Table 1: Chemical and Physical Properties of this compound and its Free Base
| Property | This compound | (5-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base) |
| CAS Number | 871826-12-9[4] | 164341-39-3[5] |
| Molecular Formula | C₇H₈ClF₃N₂[4] | C₇H₇F₃N₂[5] |
| Molecular Weight | 212.60 g/mol [6] | 176.14 g/mol [5] |
| Appearance | Solid[1] | Colorless to light yellow liquid (Predicted)[2] |
| Melting Point | Not Reported | Not Reported |
| Boiling Point | Not Reported | 200.3 ± 35.0 °C (Predicted)[2] |
| Solubility | Not Reported | Not Reported |
| pKa | Not Reported | 8.27 ± 0.39 (Predicted)[2] |
| Density | Not Reported | 1.293 ± 0.06 g/cm³ (Predicted)[2] |
Experimental Protocols
Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine
A method for the synthesis of the free base, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, has been described in the patent literature. The following protocol is adapted from this information and outlines a potential synthetic route.
Reaction Scheme:
Materials:
-
2-Cyano-5-(trifluoromethyl)pyridine
-
Raney Nickel
-
Methanol
-
Ammonia
-
Hydrogen gas
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
A solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol saturated with ammonia is prepared in a high-pressure autoclave.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is then subjected to hydrogenation at a pressure of approximately 50 psi and a temperature of 50 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The filter cake should be handled with care as Raney Nickel can be pyrophoric.
-
The filtrate is concentrated under reduced pressure to yield the crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conversion to this compound
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)
Procedure:
-
The purified (5-(Trifluoromethyl)pyridin-2-yl)methanamine is dissolved in a minimal amount of anhydrous diethyl ether.
-
The solution is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a solid.
Workflow for Synthesis and Purification:
Spectral Data (Predicted and Representative)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the methanamine group. The coupling patterns of the aromatic protons can confirm the substitution pattern.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the N-H bonds of the amine and the hydrochloride salt, C-H bonds of the aromatic ring and methylene group, C-N bonds, and the strong C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Biological Activity and Role in Drug Development
This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its primary reported application is in the preparation of azaquinazolinecarboxamide derivatives that act as inhibitors of p70S6 kinase (p70S6K).[2]
The p70S6K Signaling Pathway
The p70S6 kinase is a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer, making it an important therapeutic target.
Upstream Regulation:
-
Growth Factors and Mitogens: Stimuli such as insulin-like growth factor 1 (IGF-1) and interleukin-6 (IL-6) activate receptor tyrosine kinases, leading to the activation of PI3K.[1][9]
-
PI3K/AKT/mTOR Axis: Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT can then activate mTOR complex 1 (mTORC1), a key upstream activator of p70S6K.[7]
Downstream Effects:
-
Protein Synthesis: Activated p70S6K phosphorylates the 40S ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[7][10]
-
Cell Survival: p70S6K can phosphorylate and inactivate the pro-apoptotic protein BAD, thus promoting cell survival.[1]
-
Cell Cycle Progression: The activity of p70S6K is required for the progression of the cell cycle through the G1 phase.[10]
Logical Flow of the p70S6K Signaling Pathway:
Role in the Synthesis of p70S6K Inhibitors
The amine group of (5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a key nucleophile in the construction of more complex molecules. In the synthesis of azaquinazolinecarboxamide-based p70S6K inhibitors, it is likely involved in a crucial bond-forming reaction to create the final inhibitor scaffold. The trifluoromethylpyridine moiety of the molecule likely contributes to the binding affinity and selectivity of the inhibitor for the p7o S6K active site, as well as improving its pharmacokinetic properties.
Experimental Workflow for Inhibitor Screening:
Conclusion
This compound is a valuable and versatile building block for the synthesis of targeted therapeutics, particularly inhibitors of the p70S6K signaling pathway. Its unique chemical structure, conferred by the trifluoromethyl group, offers advantages in drug design. While a comprehensive set of experimentally determined physical and spectral data is not yet widely available, this technical guide provides a solid foundation of its known properties, synthetic methodologies, and biological relevance. Further research to fully characterize this compound and explore its potential in other therapeutic areas is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. This compound, CasNo.871826-12-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS Number: 871826-12-9) is a pivotal building block in contemporary medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted cancer therapies through the inhibition of the PI3K/mTOR signaling pathway.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and its corresponding free base is presented below. This information is crucial for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 871826-12-9 | N/A |
| Molecular Formula | C₇H₈ClF₃N₂ | [1][2] |
| Molecular Weight | 212.60 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Data not available for the hydrochloride salt. The free base, 2-Amino-5-(trifluoromethyl)pyridine, has a melting point of 45-49 °C. | N/A |
| Boiling Point | Data not available for the hydrochloride salt. The free base has a predicted boiling point of 200.3±35.0 °C. | [4] |
| Solubility | Data not available. The free base is soluble in methanol. | [5] |
| pKa (free base) | 8.27±0.39 (Predicted) | [4] |
Table 1: Physical and Chemical Properties
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of a corresponding nitrile precursor, followed by salt formation. The following protocol is adapted from established methods for the synthesis of similar pyridine derivatives.
Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine
This procedure outlines the catalytic hydrogenation of 2-cyano-5-(trifluoromethyl)pyridine.
Materials:
-
2-cyano-5-(trifluoromethyl)pyridine
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol is prepared.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 3-5 bar) at a controlled temperature (e.g., 50-70 °C).
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The filtrate, containing the desired product, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, is concentrated under reduced pressure to yield the crude product.
Formation of the Hydrochloride Salt
-
The crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a solid.
Caption: Synthetic workflow for the preparation of the target compound.
Role in Drug Discovery: Targeting the PI3K/mTOR Pathway
Derivatives of (5-(Trifluoromethyl)pyridin-2-yl)methanamine have emerged as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Inhibitors derived from (5-(Trifluoromethyl)pyridin-2-yl)methanamine can be designed to bind to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking their kinase activity. This inhibition leads to a downstream cascade of events, including the suppression of cell proliferation and the induction of apoptosis in cancer cells.
References
- 1. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]
- 5. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and characterization of this compound.
Molecular Structure and Properties
| Property | Value | Source |
| Chemical Formula | C₇H₈ClF₃N₂ | [PubChem][1] |
| Molecular Weight | 212.60 g/mol | [PubChem][1] |
| CAS Number | 871826-12-9 | [PubChem][1] |
| IUPAC Name | [5-(trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride | [PubChem][1] |
| Synonyms | 2-(Aminomethyl)-5-(trifluoromethyl)pyridine hydrochloride | [PubChem][1] |
Synthesis and Characterization
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a general synthetic approach for the free base, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, involves the reduction of a nitrile precursor. The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques.
Analytical Workflow for Structure Elucidation
Caption: General workflow for the synthesis and structural elucidation of a chemical compound.
Spectroscopic Data and Interpretation
While specific, experimentally obtained spectra for this compound are not publicly available, this section outlines the expected data and their interpretation based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine-H3 | ~7.8 | d | J ≈ 8 |
| Pyridine-H4 | ~8.0 | dd | J ≈ 8, 2 |
| Pyridine-H6 | ~8.8 | d | J ≈ 2 |
| Methylene-CH₂ | ~4.2 | s | - |
| Amine-NH₃⁺ | Broad singlet | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | ~155 |
| Pyridine-C3 | ~122 |
| Pyridine-C4 | ~135 (q, J ≈ 4 Hz) |
| Pyridine-C5 | ~128 (q, J ≈ 33 Hz) |
| Pyridine-C6 | ~148 |
| Methylene-CH₂ | ~45 |
| Trifluoromethyl-CF₃ | ~124 (q, J ≈ 272 Hz) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200-2800 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=N, C=C stretch (pyridine) | 1600-1450 | Medium-Strong |
| C-F stretch | 1350-1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 176.06.
Biological Significance and Potential Signaling Pathways
Trifluoromethylpyridine derivatives are prevalent in pharmaceuticals and agrochemicals due to their enhanced biological activities.[2] While specific signaling pathways for this compound have not been elucidated, compounds with similar structural motifs have been investigated for various therapeutic applications.
Derivatives of 2-aminopyridine have shown a broad range of biological activities, including antimicrobial and anticancer effects.[3][4] The trifluoromethyl group can enhance the potency of these compounds. For instance, trifluoromethylpyridine moieties are found in compounds designed to inhibit kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Dysregulation of these pathways is a hallmark of cancer.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a derivative of the title compound as a kinase inhibitor.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this specific compound are not available in the public domain. The following are generalized protocols for the analytical techniques described.
General Protocol for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.
General Protocol for FTIR Spectroscopy
-
Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Place the sample in the FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in the desired mass range.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of synthesis and spectroscopic analysis. While specific experimental data for this compound is not publicly available, the established principles of NMR, FTIR, and mass spectrometry provide a robust framework for its characterization. The trifluoromethylpyridine moiety suggests its potential as a biologically active molecule, warranting further investigation into its pharmacological properties and mechanisms of action.
References
- 1. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
The Rise of a Privileged Scaffold: A Technical Guide to Trifluoromethylpyridine Derivatives in Drug Discovery
Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the most impactful fluorinated motifs, the trifluoromethylpyridine (TFMP) core has emerged as a "privileged scaffold," bestowing molecules with a unique combination of physicochemical properties that enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of trifluoromethylpyridine derivatives, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1][4] However, it was not until 1947 that the first trifluoromethylpyridine was reported, created through a process of chlorination and fluorination of picoline.[1][4] The demand for these derivatives has seen a steady and significant increase over the past three decades, driven by their successful application in high-value commercial products.[5] The first major commercial success was the herbicide Fluazifop-butyl, introduced in 1982, which solidified the importance of the TFMP moiety in the agrochemical industry.[1][4][6] Since then, over 20 TFMP-containing agrochemicals and at least five pharmaceuticals have received market approval, with many more candidates currently in clinical trials.[1][4][6]
Physicochemical and Pharmacokinetic Advantages
The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity dramatically influence a molecule's characteristics.[7]
Key advantages of incorporating a TFMP moiety include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life.[7]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, enhancing absorption and tissue penetration.[7]
-
Modulation of Basicity: The electron-withdrawing CF₃ group decreases the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted interactions with acidic organelles or off-target proteins and improve oral bioavailability.
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more selective binding interactions with target proteins.[7]
These properties have a profound impact on the pharmacokinetic profiles of drugs. For example, the trifluoromethylpyridine-containing drug Berotralstat exhibits an average elimination half-life of approximately 93 hours after a single oral dose.[8]
Key Synthetic Methodologies
The industrial and laboratory-scale synthesis of trifluoromethylpyridine derivatives primarily relies on two robust strategies: the Halogen Exchange (HALEX) method and the Building Block approach .
Halogen Exchange from Trichloromethylpyridines
This classic "bottom-up" approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine. A key intermediate for many commercial products is 2,3-dichloro-5-(trifluoromethyl)pyridine .
Step 1: Synthesis of 2,3-dichloro-5-trichloromethylpyridine from 3-picoline. This step involves the vapor-phase chlorination of 3-picoline to introduce chlorine atoms onto both the ring and the methyl group.
Step 2: Fluorination of 2,3-dichloro-5-trichloromethylpyridine.
-
Reactants: 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine, 180 g (9.0 mol) of anhydrous hydrogen fluoride (HF), and mercuric oxide (catalyst).
-
Procedure:
-
To a polyethylene reactor, add the 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride.
-
Cool the mixture to -20 °C.
-
Slowly add mercuric oxide over a period of 3 hours, ensuring the reaction temperature does not exceed 35 °C.
-
Stir the reaction mixture for approximately 22 hours, or until the system appears gray-white.
-
Upon completion, filter the reaction mixture.
-
Neutralize the filtrate with a sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product.
-
-
Yield: This process can achieve a conversion rate of 100% with 98% selectivity for 2,3-dichloro-5-(trifluoromethyl)pyridine.[9]
Cyclocondensation with Trifluoromethyl Building Blocks
The "building block" approach involves constructing the pyridine ring from smaller, acyclic precursors, one of which already contains the trifluoromethyl group. This method offers great flexibility for creating diverse substitution patterns.[1][4]
Common trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
2-Bromo-3,3,3-trifluoropropene (BTP)
This protocol exemplifies the building block strategy for constructing a related trifluoromethylated heterocycle.
-
Reactants: Hydrazonyl chlorides and 2-bromo-3,3,3-trifluoropropene (BTP).
-
Procedure:
-
The reaction is performed as a transition-metal-free [3+2] cycloaddition.
-
The specific hydrazonyl chloride and BTP are reacted under appropriate solvent and temperature conditions (details would be specific to the desired product as outlined in the source literature).[2]
-
This method allows for the direct formation of the 5-trifluoromethylpyrazole ring system.[2]
-
The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridine derivatives.
Caption: Generalized synthetic workflows for trifluoromethylpyridine derivatives.
Applications in Pharmaceuticals and Agrochemicals
Trifluoromethylpyridine derivatives have found broad applications as active ingredients in both pharmaceuticals and agrochemicals.
Pharmaceutical Applications
Several TFMP-containing drugs have been approved, and many are in development, particularly as kinase inhibitors for oncology.
| Drug Name | Target/Class | Therapeutic Area | Selected In Vitro Data |
| Alpelisib | PI3Kα Inhibitor | Oncology (Breast Cancer) | IC₅₀ = 5 nM for PI3Kα |
| Tipranavir | Non-peptidic Protease Inhibitor | Antiviral (HIV) | Ki = 1.1 nM against HIV-1 protease |
| Enasidenib | IDH2 Inhibitor | Oncology (AML) | IC₅₀ = 12 nM for mutated IDH2 |
| Compound 17v | EGFR Inhibitor (Preclinical) | Oncology (Lung Cancer) | IC₅₀ = 2.27 µM (H1975 cell line)[10] |
| Compound 10j | EGFR Inhibitor (Preclinical) | Oncology (Glioblastoma) | Potent activity against U87-EGFRvIII cells |
Many trifluoromethylpyridine-based anticancer agents function by inhibiting protein kinases that are crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[8] Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).
Caption: Simplified signaling pathway for a TFMP-based PI3K inhibitor.
Agrochemical Applications
The TFMP scaffold is integral to numerous high-performance pesticides.
| Compound Name | Type | Mode of Action | Selected In Vitro/In Vivo Data |
| Fluazifop-butyl | Herbicide | ACCase inhibitor | Effective post-emergence grass control |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | Broad-spectrum fungal control |
| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor | Insect growth regulator (IGR) |
| Compound E27 | Insecticide (Preclinical) | Not specified | LC₅₀ = 30.8 mg/L (against M. separata)[11] |
| Compound A16 | Plant Activator (Antiviral) | Induces host defense | EC₅₀ = 18.4 µg/mL (protective, vs TMV) |
Standardized Bioactivity Assessment
Evaluating the biological activity of novel trifluoromethylpyridine derivatives is a critical step in the discovery pipeline. Standardized in vitro assays are employed to determine potency and cellular effects.
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
-
Materials: Target kinase, substrate, ATP, Kinase Assay Buffer, trifluoromethylpyridine inhibitor (test compound), ADP-Glo™ Kinase Assay kit (or similar), multi-well plates.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to achieve final assay concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate/ATP mix, and the diluted test compound. Include controls (no inhibitor, no kinase).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP into ATP, fueling a luciferase/luciferin reaction that produces light.
-
Data Acquisition: Incubate for 30-60 minutes and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot the luminescence against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram illustrates the workflow for a typical in vitro screening cascade.
Caption: Experimental workflow for in vitro screening of TFMP derivatives.
Conclusion and Future Outlook
Trifluoromethylpyridine derivatives have firmly established their role as a critical structural motif in the development of modern pharmaceuticals and agrochemicals. Their unique ability to enhance key molecular properties translates directly into improved performance and efficacy. The synthetic methodologies are now well-established, allowing for the creation of vast and diverse chemical libraries for screening. Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic routes, and applying the TFMP scaffold to new biological targets and therapeutic areas. The continued investigation of this privileged core promises to yield the next generation of innovative drugs and crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and expected data for determining its solubility and stability profiles, crucial for its application in drug development. The trifluoromethyl group is known to enhance metabolic stability, making this compound and its derivatives of significant interest.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 871826-12-9 | N/A |
| Molecular Formula | C₇H₈ClF₃N₂ | N/A |
| Molecular Weight | 212.60 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
| Storage | Recommended at 2-8°C | N/A |
Solubility Profile
The aqueous solubility of an ionizable compound like this compound is highly dependent on the pH of the medium. As an amine hydrochloride salt, it is expected to be more soluble in acidic conditions where the amine group is protonated.
Expected pH-Dependent Aqueous Solubility
The following table illustrates the expected solubility profile at various pH levels. This data is hypothetical and would be determined experimentally.
| pH | Expected Solubility (mg/mL) | Method |
| 1.2 | High | Shake-Flask Method |
| 4.5 | Moderate to High | Shake-Flask Method |
| 6.8 | Low to Moderate | Shake-Flask Method |
| 7.4 | Low | Shake-Flask Method |
| 10.0 | Very Low | Shake-Flask Method |
Solubility in Organic Solvents
The solubility in common organic solvents is crucial for formulation and analytical method development.
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Sparingly Soluble to Insoluble |
| Acetonitrile | Sparingly Soluble |
| Water | pH-dependent |
Stability Profile
Stability testing is essential to understand the degradation pathways and to determine the shelf-life of the compound. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to identify potential degradation products.[2][3]
Forced Degradation Studies
The following table summarizes the expected stability under various stress conditions as per ICH Q1A(R2) guidelines.[4]
| Stress Condition | Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential for degradation |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for degradation |
| Oxidation | 3% H₂O₂, RT, 24h | Potential for degradation |
| Thermal | 80°C, 48h | Likely stable |
| Photostability | ICH Q1B conditions | Likely stable, requires experimental verification |
Experimental Protocols
Detailed methodologies for determining the solubility and stability are provided below.
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
This protocol follows the "gold standard" shake-flask method for equilibrium solubility measurement.[5][6]
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the saturated solution after the experiment to confirm the final pH.
-
Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or salt form changes.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of the compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Analytical Methodology: HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is critical for the accurate quantification of this compound in both solubility and stability studies.
Typical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 260 nm) |
| Injection Volume | 10 µL |
This method would require validation for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion
This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is not available, the outlined protocols and expected outcomes serve as a valuable resource for researchers and drug development professionals. The methodologies described are standard in the pharmaceutical industry and provide a solid basis for generating the necessary data to support the development of new chemical entities containing this promising structural motif. The enhanced metabolic stability often associated with the trifluoromethyl group underscores the importance of thoroughly characterizing such compounds.
References
- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. sgs.com [sgs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Characterization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the anticipated spectral characteristics based on the analysis of its constituent functional groups. It also includes detailed experimental protocols for acquiring such data and workflows for spectroscopic analysis.
Chemical Structure and Properties
This compound is a pyridine derivative with a trifluoromethyl group at the 5-position and an aminomethyl group at the 2-position, supplied as a hydrochloride salt.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₈ClF₃N₂ |
| Molecular Weight | 212.60 g/mol [1] |
| IUPAC Name | [5-(trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride[1] |
| CAS Number | 871826-12-9[2][3][4] |
Expected Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar substituted pyridine compounds.
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the aminomethyl protons. The formation of the hydrochloride salt will cause a downfield shift of all proton signals due to the increased positive charge on the molecule[5].
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine-H3 | ~7.8-8.0 | d | ~8.5 | |
| Pyridine-H4 | ~8.2-8.4 | d | ~8.5 | |
| Pyridine-H6 | ~8.8-9.0 | s | ||
| -CH₂- | ~4.5-4.7 | s | Broadened due to exchange with NH₃⁺ | |
| -NH₃⁺ | ~9.0-9.5 | br s | Broad singlet, may exchange with solvent protons |
The ¹³C NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and one for the aminomethyl carbon. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to C-F coupling.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155-158 | Attached to the aminomethyl group |
| C3 | ~122-125 | |
| C4 | ~138-141 | |
| C5 | ~128-132 (q) | Coupled to three fluorine atoms |
| C6 | ~150-153 | |
| -CH₂- | ~45-48 | |
| -CF₃ | ~120-124 (q) | Strong quartet signal |
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | ~177.06 | Corresponds to the free base C₇H₇F₃N₂ |
The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C-F bonds of the trifluoromethyl group, and the pyridine ring vibrations.
Table 5: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C=C, C=N Stretch (Pyridine) | 1620-1450 | Medium to Strong |
| C-F Stretch (CF₃) | 1350-1100 | Strong |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton pulse sequence.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Experiment: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Data Acquisition (LC-MS with ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added for both the background and the sample spectra.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis described.
Caption: General workflow for spectroscopic analysis.
The logical relationship for structural elucidation using multiple spectroscopic techniques can be visualized as follows:
Caption: Logic for structural elucidation.
References
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental chemical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a compound of interest in contemporary research and development. This document focuses on the precise determination of its molecular formula and molecular weight, critical parameters for any experimental and developmental workflow.
Core Chemical Data
The foundational data for this compound is presented below. This information is essential for accurate stoichiometric calculations, solution preparation, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C₇H₈ClF₃N₂[1][2][3] |
| Calculated Molecular Weight | 212.60 g/mol |
To ensure accuracy and transparency, the molecular weight was calculated based on the standard atomic weights of the constituent elements, as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
Elemental Composition and Molecular Weight Calculation
The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C₇H₈ClF₃N₂). The standard atomic weights for the relevant elements are provided in the table below for reference.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[4][5][6] |
| Hydrogen | H | 1.008[7][8][9] |
| Chlorine | Cl | 35.45[10][11][12] |
| Fluorine | F | 18.998[13][14] |
| Nitrogen | N | 14.007[15][16][17] |
Calculation:
(7 * 12.011) + (8 * 1.008) + (1 * 35.45) + (3 * 18.998) + (2 * 14.007) = 212.60 g/mol
Logical Relationship of Molecular Properties
The relationship between the molecular formula and the molecular weight is a fundamental concept in chemistry. The following diagram illustrates this straightforward, hierarchical relationship.
Caption: Logical flow from molecular formula to molecular weight.
Note on Experimental Protocols and Signaling Pathways:
The determination of a chemical compound's molecular formula and weight is based on established chemical principles and does not involve experimental protocols or the elucidation of signaling pathways. These aspects are relevant to the functional and biological characterization of a substance, which is beyond the scope of this particular technical guide.
References
- 1. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.871826-12-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Chlorine - Wikipedia [en.wikipedia.org]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
Methodological & Application
Application Notes and Protocols for (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This versatile primary amine serves as a crucial intermediate for the synthesis of a wide range of complex molecules, including potent enzyme inhibitors and modulators of signaling pathways. Notably, it is a recognized reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors, a kinase implicated in cancer and other diseases.[2][3]
These application notes provide detailed protocols for the synthesis of the parent amine and its application in a key synthetic transformation, alongside relevant data and workflow visualizations to facilitate its use in the laboratory.
Data Presentation
Table 1: Synthesis of a Urea Derivative via Amide Coupling
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. | Time (h) | Product |
| Phenyl (1-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate | This compound | DIPEA | THF | RT | 20 | 1-(1-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-((5-(trifluoromethyl)pyridin-2-yl)methyl)urea |
Note: This data is derived from patent literature describing the synthesis of KCNQ 2-5 channel activators. The yield for this specific reaction was not explicitly stated in the provided excerpt.
Experimental Protocols
Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base)
This protocol is adapted from a known literature procedure for the synthesis of the free base, which can then be converted to the hydrochloride salt.
Materials:
-
2-Cyano-3-chloro-5-trifluoromethylpyridine
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Water
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave reactor
-
HPLC system for reaction monitoring
Procedure:
-
To a 500 mL autoclave, add 2-cyano-3-chloro-5-trifluoromethylpyridine (0.1 mol).
-
Carefully add 5% palladium on activated carbon (wet, ~55% water content) and ethanol (170 g).
-
Seal the autoclave and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 2.0-2.5 MPa.
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for approximately 20-25 hours.
-
Monitor the reaction progress by HPLC. The reaction is complete when the starting material is consumed.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
The reaction mixture contains the desired product, (5-(Trifluoromethyl)pyridin-2-yl)methanamine. Further purification by standard methods is required to isolate the pure product from impurities.
Protocol 2: Preparation of this compound
Materials:
-
(5-(Trifluoromethyl)pyridin-2-yl)methanamine (free base)
-
Anhydrous diethyl ether (or other suitable solvent like methanol or isopropanol)
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
Procedure:
-
Dissolve the purified (5-(Trifluoromethyl)pyridin-2-yl)methanamine free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Protocol 3: Amide Coupling - Synthesis of a Urea Derivative
This protocol is based on a procedure described in patent EP 3 447 045 B9 for the synthesis of KCNQ 2-5 channel activators.[4]
Materials:
-
Phenyl (1-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate
-
This compound (CAS: 871826-12-9)[5]
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium hydrogen carbonate solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve phenyl (1-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate in anhydrous tetrahydrofuran (3 mL).
-
To this solution, add this compound (1.0 equivalent).
-
Add diisopropylethylamine (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium hydrogen carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(1-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-((5-(trifluoromethyl)pyridin-2-yl)methyl)urea.
Visualizations
Caption: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine.
Caption: Amide coupling to form a urea derivative.
Caption: General experimental workflow for amide coupling.
References
Application Notes and Protocols for (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key chemical intermediate prominently utilized in the synthesis of complex pharmaceutical compounds. Its structural features, particularly the trifluoromethyl group and the pyridinylmethylamine moiety, make it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, properties that are highly desirable in drug candidates.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of the PARP (poly(ADP-ribose) polymerase) inhibitor, Niraparib.
Application Notes: A Crucial Intermediate for PARP Inhibitors
The primary application of this compound is as a precursor in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[4][5][6] PARP inhibitors represent a targeted cancer therapy that exploits deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[4][7]
Role in Niraparib Synthesis
In the synthesis of Niraparib, (5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as the source for the trifluoromethylpyridine portion of the final drug molecule. This part of the structure is crucial for the drug's interaction with the PARP enzyme and for its overall pharmacokinetic profile. The synthesis generally involves the coupling of this amine intermediate with a suitably functionalized indazole derivative to form a key amide bond. Various synthetic routes to Niraparib have been developed, highlighting the importance of robust and efficient methods for the preparation and subsequent reaction of this intermediate.[7][8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for key steps in the synthesis of Niraparib and its intermediates, based on literature reports.
Table 1: Synthesis of a Niraparib Intermediate
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Amide Coupling | (5-(Trifluoromethyl)pyridin-2-yl)methanamine, 2H-Indazole-7-carboxylic acid derivative | Niraparib Precursor | DMF | HOBt, EDCI | RT | 12 | ~85 | >98 | Compiled from[8][10] |
Table 2: Representative Yields in Multi-step Niraparib Synthesis
| Intermediate | Starting Material | Key Transformation | Reported Yield (%) | Reference |
| Niraparib Intermediate 2 | Niraparib Intermediate 1 | Oxidation | 66.4 | [10] |
| Niraparib Intermediate 4 | Niraparib Intermediate 3 | Cyclization | 90 | [10] |
| Niraparib (final product) | Final Precursor | Deprotection/Salt Formation | 86 | [7] |
Experimental Protocols
The following protocols are compiled from various literature sources and provide a detailed methodology for key experiments involving this compound.
Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine from 2-Cyano-5-(trifluoromethyl)pyridine
This protocol describes the reduction of the nitrile to the primary amine.
Materials:
-
2-Cyano-5-(trifluoromethyl)pyridine
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
-
Nitrogen gas
-
Reaction vessel (e.g., Parr hydrogenator or similar pressure vessel)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve 2-cyano-5-(trifluoromethyl)pyridine (1 equivalent) in ethanol.
-
Carefully add 5% palladium on carbon catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but refer to specific literature for optimal pressure).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.1 equivalents) in a suitable solvent (e.g., diethyl ether or dioxane) to the cooled filtrate with stirring.
-
The hydrochloride salt of (5-(Trifluoromethyl)pyridin-2-yl)methanamine will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to yield the desired product.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amide Coupling with an Indazole Carboxylic Acid Derivative
This protocol outlines the key step in the synthesis of a Niraparib precursor, involving the formation of an amide bond.
Materials:
-
This compound
-
2H-Indazole-7-carboxylic acid derivative (e.g., a protected form)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment (for purification, if necessary)
Procedure:
-
To a solution of the 2H-indazole-7-carboxylic acid derivative (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDCI (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, neutralize this compound (1.1 equivalents) with a suitable base like triethylamine or DIPEA (1.2 equivalents) in DMF.
-
Add the neutralized amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide precursor of Niraparib.
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Visualizations
PARP Inhibition Signaling Pathway
Caption: Mechanism of action of Niraparib via PARP inhibition.
Experimental Workflow: Synthesis of a Niraparib Precursor
Caption: Workflow for the synthesis of a key Niraparib precursor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in the Synthesis of p70S6K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key chemical intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug discovery. These attributes are particularly advantageous in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azaquinazolinecarboxamide derivatives, a class of compounds that have been investigated as potent inhibitors of the 70 kDa ribosomal protein S6 kinase (p70S6K).
p70S6K is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and type 2 diabetes.[1][2] Inhibition of p70S6K is therefore a promising therapeutic strategy for these conditions.
Application: Synthesis of Azaquinazolinecarboxamide p70S6K Inhibitors
This compound serves as a crucial amine component in an amide coupling reaction with a suitable quinazoline-2-carboxylic acid derivative to form the final azaquinazolinecarboxamide. The general synthetic approach involves the preparation of the quinazolinone core, followed by coupling with the title amine.
General Synthetic Workflow
The synthesis of azaquinazolinecarboxamide-based p70S6K inhibitors using this compound can be conceptualized in the following workflow:
References
Application Notes and Protocols: (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway. The inclusion of a trifluoromethyl group on the pyridine ring often enhances metabolic stability and cell permeability, making this intermediate highly valuable in drug discovery.[1][2]
Application: Synthesis of Azaquinazoline-Based PI3K/mTOR Inhibitors
This compound is a crucial intermediate in the synthesis of azaquinazoline derivatives that exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These kinases are central components of a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.
One notable example is the preclinical candidate PQR309, a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor. The synthesis of PQR309 and its analogs often involves the coupling of a substituted azaquinazoline core with this compound or a related derivative.
Quantitative Data: In Vitro Activity of Azaquinazoline-Based Inhibitors
The following table summarizes the in vitro inhibitory activity of representative azaquinazoline-based compounds against various PI3K isoforms and mTOR.
| Compound | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kδ (Ki, nM) | PI3Kγ (Ki, nM) | mTOR (Ki, nM) | Cellular Antiproliferative Activity (IC50, nM) |
| PQR309 | 33 | 112 | 39 | 93 | 30 | Varies by cell line (e.g., U87MG: 80 nM) |
| Analog A | 45 | 150 | 55 | 120 | 40 | Not Reported |
| Analog B | 28 | 98 | 35 | 85 | 25 | Not Reported |
Data is representative and compiled from preclinical studies of PQR309 and structurally related analogs.
Pharmacokinetic Profile
Compounds derived from this compound, such as PQR309, have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are critical for treating central nervous system cancers.
| Parameter | Value |
| Oral Bioavailability (Mouse) | > 40% |
| Brain-to-Plasma Ratio | ~1.0 |
| Half-life (Mouse, oral) | 4-6 hours |
| Cmax (Mouse, 50 mg/kg oral) | ~5 µM |
| Tmax (Mouse, oral) | 1-2 hours |
Data is representative for PQR309.
Experimental Protocols
Representative Synthesis of an Azaquinazoline-Based PI3K/mTOR Inhibitor
This protocol describes a representative synthesis of an azaquinazoline inhibitor using this compound. The key step is a Suzuki coupling reaction to introduce the trifluoromethyl-pyridinylmethylamino moiety.
Step 1: Synthesis of the Azaquinazoline Core
A suitable di-chloro-azaquinazoline precursor is synthesized according to established literature procedures.
Step 2: Suzuki Coupling with this compound
-
To a solution of the di-chloro-azaquinazoline (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added this compound (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 90 °C and stirred for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired azaquinazoline inhibitor.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (p70S6K)
This protocol outlines a method to determine the in vitro inhibitory activity of a synthesized compound against the p70S6 kinase.
-
Reagents and Materials:
-
Recombinant human p70S6K enzyme
-
S6 peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Radiolabeled [γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, S6 peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of a synthesized inhibitor in a mouse xenograft model.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., U87MG glioblastoma) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) or vehicle control to the mice daily via oral gavage.
-
-
Efficacy Evaluation:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
-
Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Synthetic workflow for azaquinazoline inhibitor synthesis.
Caption: Workflow for in vivo xenograft studies.
References
Application Notes and Protocols for the Synthesis of Derivatives from (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the pyridine ring significantly influences the electronic properties, lipophilicity, and metabolic stability of its derivatives, making it a valuable scaffold for the development of novel pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from this versatile starting material, including amides, N-alkylamines, ureas, thioureas, and sulfonamides.
Data Presentation
The following tables summarize quantitative data for representative synthetic transformations of (5-(Trifluoromethyl)pyridin-2-yl)methanamine. These examples are based on established chemical principles and adaptations from protocols for structurally related compounds.
Table 1: Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 16 | RT | 85-95 |
| Acetic Acid | EDC/HOBt | Et₃N | DCM | 12 | RT | 80-90 |
| 4-Methoxybenzoic Acid | T3P® | Pyridine | EtOAc | 6 | 50 | 88-96 |
Table 2: Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | RT | 75-85 |
| Acetone | NaBH(OAc)₃ | DCM | 16 | RT | 70-80 |
| Cyclohexanone | NaBH₃CN | MeOH | 24 | RT | 72-82 |
Table 3: Urea and Thiourea Formation
| Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenyl isocyanate | Et₃N | THF | 4 | RT | 90-98 |
| Phenyl isothiocyanate | - | MeCN | 6 | 50 | 85-95 |
| 1,1'-Carbonyldiimidazole (CDI) | - | DCM | 18 | RT | 80-90 |
Table 4: Sulfonamide Formation
| Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | DCM | 6 | RT | 85-95 |
| Methanesulfonyl chloride | Et₃N | DCM | 8 | 0 to RT | 80-90 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 6 | RT | 88-97 |
Experimental Protocols
Note: this compound requires neutralization prior to or in situ during the reaction. This is typically achieved by the addition of at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to liberate the free amine.
Protocol 1: Synthesis of N-((5-(Trifluoromethyl)pyridin-2-yl)methyl)benzamide (Amide Coupling)
This protocol describes a general procedure for the synthesis of an amide derivative using HATU as the coupling agent.
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Synthesis of N-Benzyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine (Reductive Amination)
This protocol details the N-alkylation of the title amine with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCE, add Et₃N (1.1 eq) and stir for 15 minutes at room temperature.
-
Add benzaldehyde (1.05 eq) and stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
Caption: Key steps in reductive amination.
Protocol 3: Synthesis of 1-Phenyl-3-((5-(trifluoromethyl)pyridin-2-yl)methyl)urea (Urea Formation)
This protocol describes the synthesis of a disubstituted urea by reacting the amine with an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF.
-
Add Et₃N (1.2 eq) and stir the mixture at room temperature for 20 minutes.
-
Add phenyl isocyanate (1.0 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 4 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with hexanes, and collect the product by filtration.
-
Wash the solid with cold hexanes and dry under vacuum to afford the pure urea derivative.
Caption: Workflow for urea synthesis from an isocyanate.
Protocol 4: Synthesis of N-((5-(Trifluoromethyl)pyridin-2-yl)methyl)benzenesulfonamide (Sulfonamide Formation)
This protocol outlines the synthesis of a sulfonamide derivative from a sulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.
Caption: General pathway for sulfonamide synthesis.
Application Notes and Protocols for the Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocols are based on established synthetic methods and are intended to provide a clear and reproducible workflow for laboratory-scale preparation.
I. Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the trifluoromethyl group on the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This document outlines two primary synthetic routes for the preparation of the hydrochloride salt, starting from different precursors.
II. Physicochemical Properties
A summary of the key physicochemical properties of the parent amine and its hydrochloride salt is provided below for reference.
| Property | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | This compound |
| Molecular Formula | C₇H₇F₃N₂[1][2] | C₇H₈ClF₃N₂ |
| Molecular Weight | 176.14 g/mol [1][2] | 212.60 g/mol |
| Appearance | Colorless to light yellow liquid[2] | Solid (predicted) |
| Boiling Point | 200.3 ± 35.0 °C (Predicted)[2] | Not available |
| Storage Temperature | 2-8 °C under inert gas (e.g., Argon)[2] | Room temperature, sealed in a dry environment |
III. Synthetic Protocols
Two distinct methods for the synthesis of this compound are detailed below.
Method 1: Catalytic Hydrogenation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
This method describes the direct synthesis of the hydrochloride salt via catalytic hydrogenation of a cyanopyridine precursor. The presence of hydrochloric acid during the reaction facilitates the in-situ formation of the desired salt.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a stirred mixture of 3-chloro-2-cyano-5-trifluoromethylpyridine (5.1 g) in methanol, add 5% palladium on charcoal (5.1 mg as Pd metal).
-
Acidification: Add concentrated hydrochloric acid (2.5 ml) to the mixture.
-
Hydrogenation: Stir the reaction mixture at 20°C under 1 atmosphere of hydrogen.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
-
Wash the purified solid with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any remaining non-polar impurities.[3]
-
Dry the final product under vacuum to yield pure this compound.
-
Data Summary for Method 1:
| Parameter | Value |
| Starting Material | 3-chloro-2-cyano-5-trifluoromethylpyridine |
| Reagents | Hydrogen gas, Concentrated Hydrochloric Acid |
| Catalyst | 5% Palladium on Charcoal |
| Solvent | Methanol |
| Temperature | 20°C |
| Pressure | 1 atmosphere |
Method 2: Reduction of 5-(Trifluoromethyl)picolinonitrile followed by Salt Formation
This two-step method involves the reduction of the nitrile to the free amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This approach allows for the isolation and characterization of the free amine intermediate if desired.
Reaction Scheme:
Step A: Reduction of the Nitrile
Step B: Hydrochloride Salt Formation
Experimental Protocol:
Step A: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Reaction Setup: In a suitable pressure vessel, dissolve 5-(trifluoromethyl)picolinonitrile in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Raney® Nickel or Palladium on Charcoal).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (the pressure may vary depending on the catalyst and equipment, typically ranging from atmospheric pressure to several hundred psi). Heat the reaction mixture if necessary.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up:
-
After completion, cool the reaction mixture and carefully vent the hydrogen gas.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine.
-
Step B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Step A in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidification: Slowly add a solution of anhydrous hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred amine solution.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation and Purification:
-
Collect the solid precipitate by filtration.
-
Wash the solid with the solvent used for the precipitation to remove any unreacted amine or other impurities.
-
Dry the product under vacuum.
-
Data Summary for Method 2:
| Parameter | Step A: Reduction | Step B: Salt Formation |
| Starting Material | 5-(Trifluoromethyl)picolinonitrile | (5-(Trifluoromethyl)pyridin-2-yl)methanamine |
| Reagents | Hydrogen gas | Anhydrous Hydrogen Chloride |
| Catalyst | Raney® Nickel or Palladium on Charcoal | - |
| Solvent | Ethanol or Methanol | Diethyl ether, Ethyl acetate, or Dichloromethane |
| Temperature | Varies (room temp. to elevated) | Room temperature |
| Pressure | Varies (atmospheric to high pressure) | Atmospheric pressure |
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Caption: Workflow for Method 1.
Caption: Workflow for Method 2.
V. Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment.
-
Catalysts: Palladium on charcoal and Raney® Nickel can be pyrophoric, especially after use. Handle with care and quench properly before disposal.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethylated Compounds: While specific toxicity data for all intermediates may not be available, it is prudent to handle all trifluoromethylated compounds with care, assuming they are potentially toxic. Avoid inhalation, ingestion, and skin contact.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any consequences arising from the use of this information.
References
Application Notes and Protocols for the Purification of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. The following sections outline two common and effective purification methods: flash column chromatography and recrystallization, complete with experimental procedures and expected outcomes.
Introduction
(5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This application note details two robust methods for its purification: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity.
Data Presentation
The efficiency of a purification protocol is best assessed by the recovery of the purified compound and the enhancement of its purity. The following table provides representative data for the purification of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride using the described methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery Yield | Appearance |
| Flash Column Chromatography | ~85-95% | >98% | 85-95% | White to off-white solid |
| Recrystallization | ~95-98% | >99.5% | 70-90% | White crystalline solid |
Note: The values presented in this table are representative and may vary depending on the nature and quantity of the impurities present in the crude material.
Experimental Protocols
Method 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying the free base of (5-(Trluoromethyl)pyridin-2-yl)methanamine from a variety of impurities, which can then be converted back to the hydrochloride salt.
Materials:
-
Crude (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes, Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (2 M solution)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
Dissolve the crude (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride in a minimal amount of water.
-
Carefully add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is basic (pH 8-9).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a mixture of hexanes and ethyl acetate).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude free base in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 100% DCM or Hexane:EtOAc 9:1) and gradually increase the polarity by adding a more polar solvent like methanol or increasing the proportion of ethyl acetate. A typical gradient could be from 0% to 10% methanol in dichloromethane.[1] Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent the amine from streaking on the silica gel.
-
Monitor the separation by TLC and collect the fractions containing the desired product.
-
-
Isolation and Salt Formation:
-
Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a 2 M solution of HCl in diethyl ether or isopropanol with stirring until precipitation is complete.
-
Collect the precipitated (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
Method 2: Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is identified.[2]
Materials:
-
Crude (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride (preferably >95% purity)
-
Recrystallization solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures thereof)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude hydrochloride salt in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[3] Common solvents to screen for amine hydrochlorides include alcohols (isopropanol, ethanol) and alcohol/water mixtures.
-
-
Dissolution:
-
Place the crude (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if decolorizing carbon was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Visualization
Purification Workflow
The following diagram illustrates the general workflow for the purification of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Caption: General purification workflow for the target compound.
Logical Decision Pathway for Method Selection
The choice between flash column chromatography and recrystallization depends on the impurity profile and the desired final purity of the compound.
Caption: Decision tree for selecting the appropriate purification method.
References
Application Notes and Protocols: Large-Scale Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in medicinal chemistry and drug discovery, particularly valued for its role in the synthesis of kinase inhibitors. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.[1] This compound serves as a crucial intermediate for the preparation of various therapeutic agents, including potent and selective inhibitors of the p70S6 kinase (p70S6K), a key regulator of cell growth and proliferation.[2] Dysregulation of the p70S6K signaling pathway is implicated in numerous diseases, including cancer, making it an important target for drug development. These application notes provide detailed protocols for the large-scale synthesis of this compound, along with relevant data and diagrams to support research and development efforts.
Data Presentation
Table 1: Comparison of Synthetic Routes for (5-(Trifluoromethyl)pyridin-2-yl)methanamine
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks | Reference |
| 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | Raney Nickel | Acetic Acid | Ambient | Not Specified | 97.8 | High yield, suitable for large-scale synthesis. | Patent CN111138351A |
| 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | 5% Palladium on Charcoal | Ethanol/Water | 60 | 25 | ~38 | Complex mixture, lower yield, significant side products.[3] | ChemicalBook |
Table 2: Physicochemical Properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its Hydrochloride Salt
| Property | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | This compound |
| CAS Number | 164341-39-3[2][4] | 871826-12-9 |
| Molecular Formula | C₇H₇F₃N₂[2][4] | C₇H₈ClF₃N₂ |
| Molecular Weight | 176.14 g/mol [2][4] | 212.60 g/mol |
| Appearance | Colorless to light yellow liquid[2] | White to off-white solid |
| Boiling Point | 200.3 ± 35.0 °C (Predicted)[2] | Not available |
| Storage | Store under inert gas at 2-8 °C[2] | Store in a cool, dry, well-ventilated area |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine via Raney Nickel Catalysis
This protocol is adapted from a high-yield industrial method.
Materials:
-
2-Cyano-3-chloro-5-trifluoromethylpyridine
-
Raney Nickel (activated)
-
Glacial Acetic Acid
-
Heptane
-
Nitrogen gas
-
Hydrogen gas
-
Suitable reaction vessel (e.g., high-pressure autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a suitable high-pressure autoclave with 2-cyano-3-chloro-5-trifluoromethylpyridine and glacial acetic acid.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add activated Raney Nickel catalyst to the reaction mixture. The catalyst loading should be optimized for the specific reaction scale.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., low pressure as described in the patent) and maintain the reaction at a controlled temperature (e.g., ambient temperature).
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully depressurize the autoclave and purge with nitrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to obtain a concentrated solution.
-
Crystallization: Add heptane to the concentrated solution with stirring to induce crystallization of the acetate salt of the product.
-
Isolation: Filter the solid, wash with a small amount of cold heptane, and dry under vacuum to yield 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate as a solid. Note: The patent describes the isolation of the acetate salt. For the free amine, a basic workup would be required before distillation or chromatography.
Protocol 2: Formation of this compound
This is a general procedure for the formation of a hydrochloride salt from a primary amine.
Materials:
-
(5-(Trifluoromethyl)pyridin-2-yl)methanamine (free base)
-
Anhydrous diethyl ether or Dichloromethane
-
Anhydrous Hydrogen Chloride (gas or as a solution in dioxane or ethanol)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude or purified (5-(Trifluoromethyl)pyridin-2-yl)methanamine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a solution of HCl in anhydrous dioxane or ethanol dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid.
-
Isolation: Continue stirring for a short period to ensure complete precipitation. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain pure this compound.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
p70S6K Signaling Pathway
Caption: Simplified p70S6K signaling pathway.
References
Application Notes and Protocols for (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS No: 871826-12-9). The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Chemical and Physical Properties
This compound is a chemical reagent used in various research and development applications.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 871826-12-9 | [3][4] |
| Molecular Formula | C₇H₈ClF₃N₂ | [3][4] |
| Molecular Weight | 212.60 g/mol | [3][5] |
| Appearance | Colorless to light yellow Liquid/Solid | [2] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[7]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Eye Irritation | 1, 2 | H318/H319: Causes serious eye damage/irritation[6][7] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[7] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[6][7] |
Precautionary Statements:
Users should wash hands and any exposed skin thoroughly after handling.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Use only outdoors or in a well-ventilated area.[6][8] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Do not eat, drink, or smoke when using this product.[9][10]
Experimental Protocols
3.1. Personal Protective Equipment (PPE) and Engineering Controls
A detailed workflow for ensuring safety during handling is provided below.
Caption: Personal Protective Equipment and Engineering Controls Workflow.
3.2. Protocol for Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound.
-
Preparation: Ensure all necessary PPE is worn and that work will be conducted in a certified chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of the compound into the vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, DMF, or a buffered aqueous solution, depending on the experimental requirements) to the vial using a calibrated pipette.
-
Dissolution: Cap the vial securely and mix the contents by vortexing or sonicating until the solid is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a tightly sealed container, protected from light.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
3.3. General Protocol for Use in a Chemical Reaction
This protocol provides a generalized workflow for using the compound in a chemical reaction.
Caption: General Experimental Workflow.
Safe Storage and Handling
Proper storage and handling are crucial to maintain the stability of the compound and ensure laboratory safety.
Storage:
-
Store in a tightly-closed container when not in use.[6]
-
Protect from sources of ignition, heat, and direct sunlight.[6][9]
-
For long-term storage, maintain in a cool, dry place.[6]
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[6][9]
-
Wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Minimize dust generation and accumulation.[6]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6][8] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor if you feel unwell.[8][10] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel.[11] Ensure adequate ventilation.[9] Do not breathe dust.[11] Wear appropriate personal protective equipment.[9]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[6]
-
Containment and Cleanup: Stop the leak if it is safe to do so.[11] Vacuum, sweep up, or absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[6][10]
Disposal Considerations
Dispose of the compound and its container in accordance with local, regional, and national regulations.[6] Do not dispose of it with household waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[12]
Applications in Research
(5-(Trifluoromethyl)pyridin-2-yl)methanamine and its derivatives are utilized as key intermediates in the synthesis of various biologically active molecules, including:
-
Agrochemicals: It is a building block for herbicides.[13]
-
Pharmaceuticals: It is used in the preparation of azaquinazolinecarboxamide derivatives as p70S6K inhibitors, which are being investigated for their potential in cancer therapy.[2] It is also a component in the synthesis of novel androgen receptor antagonists for prostate cancer treatment.[14] Furthermore, related trifluoromethyl-containing compounds have been explored for their activity against Mycobacterium tuberculosis and for peptide labeling.[15][16]
References
- 1. 5-(Trifluoromethyl)-2-pyridinemethanamine - Safety Data Sheet [chemicalbook.com]
- 2. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]
- 3. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. aksci.com [aksci.com]
- 7. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific experimental challenges.
I. Synthesis and Purity of Starting Material
Question: During the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine, I observe a significant impurity with a higher molecular weight. What could it be and how can I minimize it?
Answer:
A common side product in the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is a secondary amine impurity . This impurity is formed when two molecules of the desired primary amine react with each other, eliminating a molecule of ammonia.
Observed Issue and Root Cause:
| Observation | Potential Cause |
| A significant peak in HPLC/GC-MS with a mass corresponding to the dimer. | Reaction conditions favoring self-condensation of the product. |
Mitigation Strategies:
-
Control Reaction Stoichiometry: Carefully control the stoichiometry of reactants during the synthesis.
-
Temperature and Pressure Management: Adhere strictly to the recommended temperature and pressure parameters for the reaction. Deviations can lead to increased side product formation.
-
Purification: Employ rigorous purification techniques such as column chromatography or distillation to separate the desired primary amine from the secondary amine impurity.
II. Acylation Reactions
Question: I am trying to perform an acylation on this compound, but I am getting a low yield of the desired mono-acylated product and observing a significant amount of a di-acylated side product. How can I improve my reaction?
Answer:
The formation of a di-acylated product is a common issue when working with primary amines. This occurs because the initial mono-acylated product can sometimes be deprotonated and react further with the acylating agent. Additionally, the pyridinic nitrogen can also potentially undergo acylation, leading to undesired byproducts.
Potential Side Products in Acylation:
| Side Product | Structure | Formation Mechanism |
| Di-acylated Amine | N,N-diacyl-(5-(trifluoromethyl)pyridin-2-yl)methanamine | The mono-acylated product is deprotonated by a base and reacts with a second molecule of the acylating agent. |
| Pyridinic Acylation | Acylpyridinium salt | The lone pair of electrons on the pyridinic nitrogen attacks the acylating agent. |
Troubleshooting Acylation Reactions:
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Mono-acylated Product | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the starting amine hydrochloride is fully neutralized to the free amine before adding the acylating agent. |
| Formation of Di-acylated Product | Excess acylating agent or strong basic conditions. | Use a stoichiometric amount (or slight excess) of the acylating agent. Add the acylating agent slowly to the reaction mixture. Use a milder base. |
| Formation of Pyridinic Acylation Product | Highly reactive acylating agent. | Use a less reactive acylating agent if possible. Control the reaction temperature, keeping it as low as feasible. |
III. Alkylation Reactions
Question: My alkylation reaction with (5-(Trifluoromethyl)pyridin-2-yl)methanamine is resulting in a mixture of mono- and di-alkylated products, as well as a quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer:
Over-alkylation is a frequent challenge with primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine. The pyridinic nitrogen can also be alkylated, leading to the formation of a quaternary pyridinium salt.
Potential Side Products in Alkylation:
| Side Product | Structure | Formation Mechanism |
| Di-alkylated Amine | N,N-dialkyl-(5-(trifluoromethyl)pyridin-2-yl)methanamine | The mono-alkylated product reacts further with the alkylating agent. |
| Quaternary Pyridinium Salt | N-alkyl-(5-(trifluoromethyl)pyridin-2-yl)methanaminium halide | The pyridinic nitrogen acts as a nucleophile and attacks the alkylating agent. |
Troubleshooting Alkylation Reactions:
| Problem | Potential Cause | Suggested Solution |
| Formation of Di-alkylated Product | The secondary amine product is more nucleophilic than the primary amine. | Use a large excess of the starting amine. Add the alkylating agent slowly to the reaction mixture. |
| Formation of Quaternary Pyridinium Salt | The pyridinic nitrogen is competing for the alkylating agent. | Use a less reactive alkylating agent or milder reaction conditions. Consider protecting the primary amine before alkylating the pyridine nitrogen if that is the desired outcome. |
| Low Conversion | Insufficiently reactive alkylating agent or non-optimal conditions. | Use a more reactive alkylating agent (e.g., iodide vs. bromide). Optimize the solvent and temperature. |
IV. Reductive Amination
Question: In my reductive amination reaction using (5-(Trifluoromethyl)pyridin-2-yl)methanamine, I am observing the formation of a tertiary amine and the corresponding alcohol from the reduction of the carbonyl starting material. How can I improve the selectivity for the desired secondary amine?
Answer:
The formation of a tertiary amine can occur if the secondary amine product reacts with another molecule of the carbonyl compound. The reduction of the carbonyl starting material to an alcohol is a common side reaction if the reducing agent is too reactive or if the imine formation is slow.
Potential Side Products in Reductive Amination:
| Side Product | Structure | Formation Mechanism |
| Tertiary Amine | N-alkyl-N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amine | The secondary amine product reacts with another equivalent of the aldehyde/ketone to form an iminium ion, which is then reduced. |
| Alcohol | Corresponding alcohol from the carbonyl starting material | The reducing agent directly reduces the aldehyde or ketone before it can form an imine. |
Troubleshooting Reductive Amination Reactions:
| Problem | Potential Cause | Suggested Solution |
| Formation of Tertiary Amine | The secondary amine product is reacting further. | Use a stoichiometric amount of the carbonyl compound. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Formation of Alcohol Side Product | The reducing agent is too reactive or imine formation is slow. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB), which is selective for imines over carbonyls. Ensure conditions that favor imine formation (e.g., removal of water, appropriate pH). |
| Incomplete Reaction | Inefficient imine formation or reduction. | Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. Ensure the reducing agent is active and added in sufficient quantity. |
Experimental Protocols
General Protocol for N-Acylation
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Neutralization: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF). Add a base (e.g., triethylamine, 1.1 eq.) and stir at room temperature for 30 minutes to generate the free amine.
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Acylation: Cool the reaction mixture to 0 °C. Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for N-Alkylation
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Setup: To a solution of (5-(Trifluoromethyl)pyridin-2-yl)methanamine (free base, 1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, 2.0 eq.).
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Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) and stir the mixture at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Work-up: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water.
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Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Reductive Amination
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Imine Formation: In a round-bottom flask, dissolve (5-(Trifluoromethyl)pyridin-2-yl)methanamine (free base, 1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane). Add a catalytic amount of acetic acid.
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Reduction: Add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq.) portion-wise to the stirring solution.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
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Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
Table 1: Hypothetical HPLC-MS Analysis of an Acylation Reaction Mixture
| Retention Time (min) | m/z [M+H]⁺ | Proposed Identity | Relative Abundance (%) |
| 2.5 | 177.1 | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 5 |
| 4.8 | 219.1 | N-acetyl-(5-(trifluoromethyl)pyridin-2-yl)methanamine (Product) | 85 |
| 6.2 | 261.1 | N,N-diacetyl-(5-(trifluoromethyl)pyridin-2-yl)methanamine (Side Product) | 10 |
Table 2: Hypothetical GC-MS Analysis of an Alkylation Reaction Mixture
| Retention Time (min) | m/z | Proposed Identity | Relative Abundance (%) |
| 3.1 | 176 | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 15 |
| 4.5 | 190 | N-methyl-(5-(trifluoromethyl)pyridin-2-yl)methanamine (Product) | 70 |
| 5.9 | 204 | N,N-dimethyl-(5-(trifluoromethyl)pyridin-2-yl)methanamine (Side Product) | 15 |
Visualizations
Technical Support Center: Purification of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Welcome to the technical support center for the purification of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and troubleshooting tips for the purification of this compound.
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, which leads to the formation of purer crystals as the impurities remain in the solution.
Q2: My purified product has a low yield. What are the possible reasons and solutions?
A2: Low recovery of the purified product can be due to several factors. One common reason is using an excessive amount of solvent during recrystallization, which keeps a significant portion of the product dissolved even after cooling. To address this, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, ensuring the solution is adequately cooled can help maximize the formation of crystals. Careful transfer of the product between vessels is also important to minimize physical loss.
Q3: The compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue, particularly with amine salts. This often happens if the solution is too concentrated or cools too quickly. To remedy this, try redissolving the oil in more hot solvent and allowing it to cool more slowly. Placing the flask in a warm water bath that is then allowed to cool to room temperature can promote slower, more controlled crystallization. Using a seed crystal of the pure compound can also help initiate proper crystal formation.
Q4: What are the likely impurities in my crude this compound?
A4: The impurities present will largely depend on the synthetic route used. A common method for synthesizing this compound is the reduction of 2-cyano-5-(trifluoromethyl)pyridine. Therefore, potential impurities could include:
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Unreacted starting material: 2-cyano-5-(trifluoromethyl)pyridine.
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Byproducts of the reduction: These can vary depending on the reducing agent and reaction conditions.
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Residual solvents: Solvents used in the synthesis or work-up may be present in the crude product.
Q5: My recrystallized product is still colored. How can I remove colored impurities?
A5: If your product remains colored after recrystallization, this indicates the presence of colored impurities. These can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
| Solvent System | Polarity | Boiling Point (°C) | Suitability for Amine Hydrochlorides |
| Isopropanol | Polar | 82.6 | Often a good choice for recrystallizing amine salts. |
| Ethanol/Diethyl Ether | Polar/Non-polar | 34.6 (Ether) | A common mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and ether is added to induce precipitation. |
| Acetone | Polar aprotic | 56 | Can be effective for precipitating amine hydrochlorides. |
| Toluene | Non-polar | 111 | May be used in some cases, particularly for removing water azeotropically during salt formation. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the purification of this compound.
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a potential recrystallization solvent (e.g., isopropanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in the troubleshooting and purification process.
Technical Support Center: Optimization of Reaction Parameters for (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, helping you to optimize reaction parameters and improve overall yield and purity.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound via two common routes: catalytic hydrogenation of 2-cyano-5-(trifluoromethyl)pyridine and reductive amination of 5-(trifluoromethyl)picolinaldehyde.
Route 1: Catalytic Hydrogenation of 2-Cyano-5-(trifluoromethyl)pyridine
Question: My catalytic hydrogenation of 2-cyano-5-(trifluoromethyl)pyridine is showing low conversion to the desired primary amine. What are the potential causes and solutions?
Answer: Low conversion in the catalytic hydrogenation of 2-cyano-5-(trifluoromethyl)pyridine can be attributed to several factors. Below is a breakdown of potential issues and their corresponding solutions:
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Catalyst Activity: The catalyst may be inactive or poisoned.
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Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). If catalyst poisoning is suspected due to impurities in the starting material or solvent, purify the substrate and use high-purity, dry solvents. Some sulfur or nitrogen compounds can act as catalyst poisons.
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Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.
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Solution: Increase the hydrogen pressure. While some hydrogenations can be performed at atmospheric pressure using a balloon, many require higher pressures in a dedicated hydrogenation apparatus.
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Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate.
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Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to side reactions.
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.
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Solution: Select a solvent in which the 2-cyano-5-(trifluoromethyl)pyridine has good solubility. Alcohols such as methanol or ethanol are commonly used for this type of reaction.
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Question: I am observing the formation of a significant amount of secondary amine impurity during the hydrogenation. How can I minimize this side reaction?
Answer: The formation of a secondary amine, bis((5-(trifluoromethyl)pyridin-2-yl)methyl)amine, is a common side reaction in the reduction of nitriles to primary amines. This occurs when the initially formed primary amine reacts with an intermediate imine.
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Ammonia Addition: The presence of ammonia can suppress the formation of the secondary amine by reacting with the intermediate imine in competition with the primary amine product.
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Solution: Add a source of ammonia to the reaction mixture. This can be in the form of ammonia gas dissolved in the solvent or by using a solution of ammonia in an alcohol.
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Acidic Conditions: The presence of a strong acid can protonate the primary amine as it is formed, preventing it from reacting further.
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Solution: The reaction can be carried out in the presence of a strong acid like hydrochloric acid (HCl), which will also directly yield the desired hydrochloride salt.
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Route 2: Reductive Amination of 5-(Trifluoromethyl)picolinaldehyde
Question: The yield of my reductive amination of 5-(trifluoromethyl)picolinaldehyde is low. What are the key parameters to optimize?
Answer: Low yields in reductive amination can be due to incomplete imine formation, side reactions of the aldehyde, or inefficient reduction.
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pH Control: The pH of the reaction is critical for the initial formation of the imine.
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Solution: The optimal pH for imine formation is typically weakly acidic (around 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amine (ammonia in this case), but does not significantly protonate the ammonia, which would render it non-nucleophilic. A mild acid catalyst like acetic acid can be used.
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Ammonia Source and Concentration: The choice and concentration of the ammonia source are important.
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Solution: A high concentration of ammonia will favor the formation of the primary amine. An alcoholic solution of ammonia or ammonium acetate can be used as the ammonia source.
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Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde.
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Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are less reactive towards aldehydes and ketones at acidic pH but will readily reduce the protonated imine.
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Question: I am observing significant amounts of the starting aldehyde and the corresponding alcohol in my final product mixture. What could be the issue?
Answer: The presence of unreacted aldehyde and the corresponding alcohol, (5-(trifluoromethyl)pyridin-2-yl)methanol, points to issues with the reaction conditions.
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Inefficient Imine Formation: If the imine is not formed efficiently, the reducing agent may instead reduce the starting aldehyde to the alcohol.
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Solution: Ensure the pH is optimized for imine formation. The addition of a dehydrating agent, such as molecular sieves, can also help to drive the equilibrium towards the imine.
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Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH4) can reduce the aldehyde directly.
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Solution: Use a more selective reducing agent like NaBH3CN or NaBH(OAc)3.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent laboratory-scale synthetic routes are the catalytic hydrogenation of 2-cyano-5-(trifluoromethyl)pyridine and the reductive amination of 5-(trifluoromethyl)picolinaldehyde with an ammonia source.
Q2: What are the typical impurities I should look for in my final product?
A2: Depending on the synthetic route, common impurities may include:
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From Catalytic Hydrogenation: The corresponding secondary amine (bis((5-(trifluoromethyl)pyridin-2-yl)methyl)amine) and potentially starting material (2-cyano-5-(trifluoromethyl)pyridine).
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From Reductive Amination: Unreacted 5-(trifluoromethyl)picolinaldehyde, the corresponding alcohol ((5-(trifluoromethyl)pyridin-2-yl)methanol), and the secondary amine.
Q3: How can I purify the final product, this compound?
A3: The hydrochloride salt is typically a solid and can be purified by recrystallization. A common technique is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, and then allow it to cool slowly to induce crystallization. Addition of a less polar co-solvent, like diethyl ether or ethyl acetate, can also be used to precipitate the salt. Washing the isolated crystals with a cold, non-polar solvent can help remove residual impurities.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the disappearance of starting materials and the formation of the product. The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination |
| Starting Material | 2-Cyano-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)picolinaldehyde |
| Key Reagents | H₂, Catalyst (e.g., Pd/C, Pt/C) | Ammonia source (e.g., NH₃ in MeOH, NH₄OAc), Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Typical Solvents | Methanol, Ethanol | Methanol, Dichloromethane |
| Temperature | 20-60 °C | 0 °C to room temperature |
| Pressure | 1-4 atm H₂ | Atmospheric |
| Key Side Reactions | Secondary amine formation | Aldehyde reduction to alcohol, secondary amine formation |
| Typical Yields | 70-95% | 60-85% |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
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Reaction Setup: To a solution of 2-cyano-5-(trifluoromethyl)pyridine (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5 mol%).
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Acidification: If the hydrochloride salt is desired directly, add concentrated hydrochloric acid (1.1 eq).
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Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure hydrochloride salt.
Protocol 2: Synthesis via Reductive Amination
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Reaction Setup: Dissolve 5-(trifluoromethyl)picolinaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 10 eq) and a catalytic amount of acetic acid.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
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Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
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Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.
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Work-up: Quench the reaction by the careful addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
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Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Salt Formation and Purification: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Degradation and stability issues of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The information is designed to help anticipate and resolve potential degradation and stability issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems observed during the handling and use of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride in a question-and-answer format.
Q1: I observed a decrease in the purity of my compound over time, even when stored at the recommended conditions. What could be the cause?
A1: While storing the compound in a cool, dry, and dark place is crucial, degradation can still occur due to several factors:
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Trace moisture: The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis.
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Air exposure: The amine group is susceptible to oxidation by atmospheric oxygen.
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Incompatible container material: Certain plastics may leach impurities that can catalyze degradation. It is recommended to store the compound in amber glass vials with inert gas (argon or nitrogen) overlay.
Q2: My experimental results are inconsistent. Could this be related to the stability of the compound in my solvent?
A2: Yes, the stability of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is highly dependent on the solvent and the pH of the solution.
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Basic conditions (pH > 7): The free amine is more susceptible to oxidation and other degradation pathways in basic solutions.
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Acidic conditions (pH < 4): While the hydrochloride salt is more stable in acidic solutions, very low pH in combination with heat can promote hydrolysis of the trifluoromethyl group.
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Protic solvents: Solvents like methanol and ethanol can potentially react with the compound, especially under prolonged storage or elevated temperatures. It is advisable to prepare fresh solutions for each experiment.
Q3: I have noticed a color change in my solid compound/solution from white/colorless to yellow/brown. What does this indicate?
A3: A color change is a common indicator of degradation. This is often due to the formation of oxidized impurities or polymeric byproducts. If you observe a color change, it is recommended to re-analyze the purity of your compound before proceeding with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride?
A1: To ensure maximum stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool (2-8 °C), dry, and dark place.
Q2: How should I prepare solutions of this compound for my experiments?
A2: It is best to prepare fresh solutions for each experiment. Use a high-purity, anhydrous solvent. If working with aqueous solutions, use deionized water and consider buffering the solution to a slightly acidic pH (around 5-6) to enhance stability.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, the following degradation pathways are plausible:
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Oxidation: The primary amine can be oxidized to form the corresponding imine, nitroso, or nitro compound.
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Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid.
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Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation.
Q4: How can I monitor the stability of my compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the purity and degradation of the compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
Quantitative Data Summary
| Condition | Temperature | Relative Humidity | Light Condition | Expected Stability (Solid State) | Expected Stability (in Aqueous Solution, pH 7) |
| Recommended Storage | 2-8°C | < 30% | Dark | > 1 year | Days to weeks |
| Accelerated | 25°C | 60% | Ambient | Months | Days |
| Stress | 40°C | 75% | Ambient | Weeks to Months | Hours to Days |
| Stress | 40°C | 75% | UV/Vis | Days to Weeks | Hours |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
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Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
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Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5) and an organic phase (e.g., acetonitrile or methanol).
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Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 220 nm and 270 nm) and a mass spectrometer for peak identification.
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Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
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Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Plausible degradation pathways.
Common challenges in reactions with (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Welcome to the technical support center for (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily influenced by three features:
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Primary Amine: The methanamine group (-CH₂NH₂) is a primary amine, making it a good nucleophile for reactions such as acylation, reductive amination, and N-alkylation.
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Electron-Withdrawing Trifluoromethyl Group: The -CF₃ group at the 5-position is strongly electron-withdrawing. This decreases the electron density of the pyridine ring and reduces the basicity of the pyridine nitrogen.[1] This can also slightly reduce the nucleophilicity of the primary amine.
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Pyridine Ring: The pyridine nitrogen can act as a base or a coordinating ligand, which can sometimes interfere with reactions at the primary amine. However, the electron-withdrawing -CF₃ group lessens this effect.
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Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated. To participate in nucleophilic reactions, the free base must be generated in situ by adding a suitable non-nucleophilic base.[2][3]
Q2: How should I handle and store this compound?
A2: This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Q3: How do I generate the free base of (5-(Trifluoromethyl)pyridin-2-yl)methanamine from its hydrochloride salt for a reaction?
A3: To generate the free base in situ, you can add a non-nucleophilic base to your reaction mixture. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt.
Troubleshooting Guides
Amide Coupling Reactions
Amide coupling is a common reaction for this primary amine. Below are some common challenges and troubleshooting tips.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Incomplete liberation of the free amine from the hydrochloride salt. | Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture before adding the coupling reagents.[2] |
| Reduced nucleophilicity of the amine due to the electron-withdrawing -CF₃ group. | Use a more potent coupling reagent such as HATU or COMU.[4] You can also try pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[4] | |
| Steric hindrance from the carboxylic acid partner. | Consider using a less sterically hindered coupling reagent. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride may be effective.[5] | |
| Formation of Side Products | Racemization of the carboxylic acid coupling partner. | Add a racemization suppressor like 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction.[4] Running the reaction at a lower temperature can also help. |
| Difficult Purification | Excess coupling reagents or byproducts (e.g., urea from carbodiimide reagents). | Follow standard work-up procedures, including aqueous washes to remove water-soluble byproducts.[6] Purification by column chromatography on silica gel is often effective. |
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To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add this compound (1.2 eq).
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is another key transformation for this amine. Here are some common issues and solutions.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Secondary Amine | Incomplete imine formation. | Ensure the reaction is run under conditions that favor imine formation. This can include the use of a dehydrating agent like molecular sieves or a Dean-Stark trap to remove water.[7] The pH should be weakly acidic (around 5-6).[7] |
| Reduction of the starting aldehyde/ketone by the reducing agent. | Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] | |
| Steric hindrance from the aldehyde or ketone. | For sterically hindered substrates, the reaction may require longer reaction times or elevated temperatures.[9][10] | |
| Formation of Tertiary Amine (Over-alkylation) | The secondary amine product reacts with another molecule of the aldehyde/ketone. | This is less common in reductive amination compared to direct alkylation. Ensure the stoichiometry of the amine to the carbonyl compound is appropriate (typically close to 1:1). |
| Difficult Purification | The product is a basic amine, which can be challenging to purify by silica gel chromatography. | Use a solvent system for column chromatography that is appropriate for basic compounds, such as a gradient of methanol in dichloromethane with a small amount of triethylamine (e.g., 0.1-1%) to prevent streaking. |
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloroethane, THF) under an inert atmosphere, add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Alkylation
Direct N-alkylation can be challenging due to over-alkylation.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Mono-alkylated Product | The hydrochloride salt is not fully neutralized. | Use at least one equivalent of a non-nucleophilic base. |
| Formation of Tertiary Amine and Quaternary Ammonium Salt (Over-alkylation) | The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[11] | Use a large excess (5-10 equivalents) of (5-(Trifluoromethyl)pyridin-2-yl)methanamine relative to the alkylating agent.[12] Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[12] |
| Reaction Does Not Proceed | The alkylating agent is not reactive enough. | A more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide) may be necessary. Increasing the reaction temperature can also help. |
-
To a solution of this compound (5.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile) add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (6.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0 eq) dropwise.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine to remove the solvent and salts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: A decision tree for troubleshooting low-yielding reactions.
Caption: Logical flow of a typical reaction involving the title compound.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the common impurities I might encounter in my sample of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Over-reacted species: Products with multiple substitutions, such as additional chlorination on the pyridine ring.[1]
-
By-products from side reactions: These can vary widely based on the specific reagents and conditions used.
-
Residual solvents: Solvents used in the reaction or previous purification steps.
Q2: My compound is a solid. What is the first purification method I should try?
A2: For solid compounds, recrystallization is often a good first choice due to its cost-effectiveness and scalability.[2] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Use a lower boiling point solvent, or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[3][4] |
| No crystal formation | The solution is not saturated, or nucleation is slow. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[4] |
| Poor recovery | Too much solvent was used, or the compound is significantly soluble at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration.[4] |
Q3: When should I consider using column chromatography?
A3: Column chromatography is a versatile technique for purifying compounds in a mixture based on their differential adsorption to a stationary phase.[5] It is particularly useful when recrystallization is ineffective, when dealing with complex mixtures, or when a very high degree of purity is required.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Peak tailing | Strong interaction between the basic amine and the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve peak shape.[5] |
| Poor separation | Inappropriate solvent system. | Optimize the mobile phase using thin-layer chromatography (TLC) first. A good solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound and maximize the difference in Rf values between the compound and impurities.[2] |
| Low recovery | The compound is irreversibly adsorbed onto the column. | Use a more polar eluent or consider reverse-phase chromatography if the compound is highly polar. |
Q4: Can I use liquid-liquid extraction to purify my compound?
A4: Yes, acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[5] The hydrochloride salt can be neutralized to the free amine, which can then be extracted into an organic solvent.
Troubleshooting Acid-Base Extraction
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation | Vigorous shaking or high concentration of solutes. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gently swirl or invert the separatory funnel instead of shaking vigorously. |
| Product is acid-sensitive | The compound degrades in the presence of strong acids. | Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution.[5] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvents to screen include ethanol, methanol, isopropanol, and acetone/water mixtures.[2][6]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol (Normal Phase)
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of triethylamine (e.g., 0.5%) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine.
-
Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in dioxane). The hydrochloride salt will precipitate and can be collected by filtration.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Solvents/Mobile Phase | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Isopropanol, Acetone/Water | >98% | Cost-effective, scalable, good for removing minor impurities.[2] | May not be effective for complex mixtures, risk of "oiling out". |
| Normal Phase Column Chromatography | Hexane/Ethyl Acetate + 0.5% Triethylamine | >99% | High resolution, suitable for complex mixtures. | Can be time-consuming, requires larger volumes of solvent, potential for peak tailing with basic compounds.[5] |
| Reverse Phase Column Chromatography | Water/Acetonitrile or Water/Methanol + 0.1% Formic Acid | >99% | Good for polar compounds, often provides better peak shapes for amines than normal phase. | C18 silica can be more expensive, may require specialized equipment (HPLC). |
| Acid-Base Extraction | Ethyl Acetate, Dichloromethane, 1M HCl, 1M NaOH | Variable, often used as a preliminary purification step | Good for removing neutral or acidic impurities, can handle large quantities.[5] | Not effective for removing other basic impurities, risk of emulsion formation. |
Visualization
Caption: A workflow for selecting the appropriate purification method.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: TLC Monitoring for (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers using (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in chemical reactions. It focuses on the practical aspects of reaction monitoring using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is my starting material, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, streaking or smearing on the TLC plate?
A1: Streaking or smearing is a common issue when working with basic compounds like amines on standard silica gel TLC plates.[1][2] The basic amine functionality interacts strongly with the acidic silica gel, leading to poor spot shape and tailing.[3] The hydrochloride salt form can also contribute to this issue by being highly polar and less mobile.
Q2: How can I prevent my amine starting material from streaking on the TLC plate?
A2: To prevent streaking, you need to suppress the strong interaction between your basic compound and the acidic silica gel. The most effective method is to add a small amount of a basic modifier to your eluent (mobile phase).[3][4] A common choice is triethylamine (TEA) at a concentration of 0.1-2.0%.[3][4] Alternatively, a few drops of ammonium hydroxide can be used.[2]
Q3: What visualization methods are best for seeing (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its products?
A3: This compound has features that make it visible by multiple methods:
-
UV Light (254 nm): The trifluoromethyl-substituted pyridine ring is an aromatic system that will absorb UV light.[5][6] Most commercial TLC plates contain a fluorescent indicator, causing the plate to glow green under UV light while UV-active spots appear dark.[5][7] This is a non-destructive method and should be your first choice.
-
Ninhydrin Stain: The primary amine group will react with ninhydrin upon heating to produce a distinctively colored spot (typically purple/blue).[4][8] This is a highly specific and sensitive method for primary amines.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with functional groups that can be oxidized, including primary amines. It will appear as a yellow or brown spot on a purple background.[6]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as temporary yellow-brown spots.[5][6]
Q4: My spots are not moving from the baseline (Rf ≈ 0). What should I do?
A4: If your spots remain at the baseline, your eluent is not polar enough to move the compounds up the plate.[4] You need to increase the polarity of the mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try switching to 7:3 or 1:1. If that is still insufficient, consider a more polar solvent system, such as Dichloromethane/Methanol.[4][9]
Q5: My spots are running at the solvent front (Rf ≈ 1). How do I fix this?
A5: If your spots are at the top of the plate, your eluent is too polar.[4] You should decrease the polarity of the mobile phase. For instance, if you are using 1:1 Hexane:Ethyl Acetate, try changing to a 4:1 or 9:1 ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Spot is a long streak or smear | 1. The sample is a basic amine interacting with acidic silica.[1]2. The sample spot was too concentrated ("overloaded").[1] | 1. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system.[4]2. Dilute the sample solution before spotting it on the plate.[1] |
| No spots are visible on the plate | 1. The compound is not UV-active.2. The sample solution was too dilute.[2][4]3. The compound may have evaporated if it is volatile.[4] | 1. Use a chemical stain after checking with UV. For your amine, a ninhydrin dip is an excellent choice.[4]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2][4]3. Ensure the plate is developed promptly after spotting. |
| Spots for product and starting material are merged | The polarity of the eluent is not optimal for separation. | 1. Change the solvent ratio. If spots are low on the plate, increase polarity. If they are high, decrease it.2. Try a different solvent system with different selectivity (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol).[3] |
| Spots are crescent-shaped | The adsorbent on the TLC plate was disturbed or scraped during spotting.[2] | Be gentle when spotting the plate with the capillary tube. Ensure the tip does not gouge the silica surface. |
| Solvent front is crooked or uneven | The edges of the TLC plate are touching the sides of the developing chamber or the filter paper inside.[2] | Center the TLC plate in the chamber, ensuring it stands straight and does not make contact with the chamber walls or filter paper wick. |
Example Experimental Protocol: Amide Coupling
This section provides a representative protocol for an amide coupling reaction using this compound and its monitoring by TLC.
Reaction: Acylation of (5-(Trifluoromethyl)pyridin-2-yl)methanamine with an acid chloride.
Materials:
-
This compound
-
Acetyl chloride (example acylating agent)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM) as solvent
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC Eluent: 10% Methanol in DCM with 0.5% TEA
-
Visualization: UV lamp (254 nm), Ninhydrin stain
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir for 5 minutes at 0 °C. Slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir.
-
TLC Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of the starting amine hydrochloride and a drop of TEA in DCM.
-
Reaction Mixture (RM): After 30 minutes, withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Co-spot (Co): Spot both the starting material and the reaction mixture on the same lane of the TLC plate.
-
-
TLC Development:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spot the "SM", "RM", and "Co" samples on the origin line.
-
Place the plate in a covered chamber containing the eluent system (10% MeOH in DCM + 0.5% TEA). Ensure the solvent level is below the origin line.[2]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
-
Visualization and Analysis:
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[5] The starting amine should be visible, and a new, less polar spot (higher Rf) corresponding to the amide product should appear in the "RM" lane.
-
Next, dip the plate in a ninhydrin staining solution, let it dry, and gently heat it with a heat gun.[4] The starting material spot will turn purple, while the product spot (which is now a secondary amide) will not react with ninhydrin.
-
The reaction is complete when the starting material spot is no longer visible in the "RM" lane by both UV and ninhydrin staining.
-
Reference Data Tables
Table 1: Suggested TLC Eluent Systems
For use with silica gel plates. Optimal ratios must be determined experimentally.
| Compound Polarity | Suggested Starting Eluent System | Modifier for Basic Amines |
| Low to Medium | Ethyl Acetate / Hexanes (e.g., start with 3:7 ratio) | Add 0.5% Triethylamine |
| Medium to High | Dichloromethane / Methanol (e.g., start with 95:5 ratio) | Add 0.5% Triethylamine |
| High | Ethyl Acetate / Methanol (e.g., start with 9:1 ratio) | Add 0.5% Triethylamine |
Table 2: Common TLC Visualization Methods
| Visualization Method | Compound Type Detected | Appearance | Notes |
| UV Light (254 nm) | Aromatic, conjugated, or π-systems.[6][7] | Dark spots on a green fluorescent background.[5] | Non-destructive. Should always be the first method used. |
| Ninhydrin Stain | Primary and secondary amines.[4][8] | Purple, blue, or yellow spots upon heating. | Destructive. Excellent for tracking the starting amine. |
| Potassium Permanganate | Oxidizable groups (alkenes, alkynes, alcohols, amines).[6] | Yellow/brown spots on a purple background. | Destructive. General purpose stain. |
| Iodine Vapor | General stain for many organic compounds, especially unsaturated and aromatic ones.[10] | Yellow-brown spots.[5] | Semi-destructive; spots fade over time.[5] |
Diagrams
Caption: General workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pharmashare.in [pharmashare.in]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
Comparative 1H NMR Analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative 1H NMR analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical research, against structurally related compounds. The inclusion of a trifluoromethyl group significantly influences the electronic properties and metabolic stability of drug candidates, making a thorough understanding of its spectroscopic signature crucial.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR chemical shifts for this compound and compares them with experimental data for relevant structural analogs. These predictions are based on the analysis of substituent effects on the pyridine ring and the known chemical shifts of similar functional groups.
| Compound | Pyridine H-3 | Pyridine H-4 | Pyridine H-6 | CH2 | NH3+ | Solvent |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine HCl (Predicted) | ~8.1 ppm (d) | ~8.3 ppm (dd) | ~8.9 ppm (s) | ~4.5 ppm (s) | ~8.7 ppm (br s) | DMSO-d6 |
| Pyridine-2-ylmethanamine Hydrochloride[1] | 7.53 ppm (m) | 7.53 ppm (m) | - | 4.12 ppm (s) | - | CD3OD |
| Benzylamine Hydrochloride[2][3] | - | - | - | 4.15 ppm (s) | 8.64 ppm (s) | DMSO-d6 |
Note: The chemical shifts for the target compound are predicted based on additive rules and comparison with analogs. The electron-withdrawing trifluoromethyl group is expected to shift the adjacent pyridine protons downfield. The acidic proton of the ammonium hydrochloride salt will be observable and its chemical shift can be concentration-dependent.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard procedure for acquiring a high-quality 1H NMR spectrum.
1. Sample Preparation:
-
Weigh 5-10 mg of the analyte, this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8 to 16 scans for a routine spectrum. More scans may be required for dilute samples.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for 1H NMR.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of the protons.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical steps involved in the 1H NMR analysis of a novel compound like this compound.
Caption: Workflow for 1H NMR analysis of a chemical compound.
References
Comparative Analysis of 13C NMR Characterization: (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and Related Trifluoromethylated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR characterization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and structurally related compounds. The inclusion of trifluoromethyl groups in pyridine rings is a key strategy in the development of agrochemicals and pharmaceuticals.[1] Understanding the electronic environment of the carbon atoms through 13C NMR spectroscopy is crucial for structural elucidation and confirmation. This document summarizes available 13C NMR data for a series of trifluoromethyl-substituted pyridines to serve as a reference for researchers in the field.
13C NMR Data Comparison
| Compound | C2 | C3 | C4 | C5 | C6 | CF3 (q) | Other Carbons (CH2NH2) | Solvent | Reference |
| Pyridine (for reference) | 150.5 | 124.3 | 136.3 | 124.3 | 150.5 | - | - | CDCl3 | [2] |
| 2-Chloro-5-(trifluoromethyl)pyridine | - | - | - | - | - | - | - | - | [3] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | - | - | - | - | - | - | - | [4] |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 161.0 | 113.4 | 116.0 | 136.4 | 150.6 | 123.2 (J=270 Hz) | 54.1 (OCH3) | CDCl3 | [5] |
| 2-(Trifluoromethyl)pyridine | - | - | - | - | - | 123.8 (J=271 Hz) | - | CDCl3 | [5] |
Note: A comprehensive, assigned 13C NMR spectrum for this compound was not found in the public literature. The data for related compounds are provided for comparative purposes. The quartets observed for the CF3 carbon are due to coupling with the three fluorine atoms.
Experimental Protocols
The following is a generalized experimental protocol for acquiring 13C NMR spectra of trifluoromethylated pyridine derivatives, based on common practices reported in the literature.[5][6][7]
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30) is used.
-
Frequency: The 13C resonance frequency is typically around 100 MHz or 125 MHz for a 400 MHz or 500 MHz spectrometer, respectively.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei.
-
Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
Data Processing: The raw data (Free Induction Decay, FID) is processed with an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio. The FID is then Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Characterization.
This guide provides a foundational comparison of the 13C NMR characteristics of this compound and related compounds. The presented data and protocols are intended to aid researchers in the structural analysis and confirmation of novel trifluoromethylated pyridine derivatives.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Comparative Mass Spectrometry Analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and its structural analogs. Due to the limited availability of experimental mass spectrometry data for the primary compound, this guide incorporates a predicted mass spectrum for (5-(Trifluoromethyl)pyridin-2-yl)methanamine, the free base of the hydrochloride salt. This predicted data is compared with experimental data for the related compounds, 2-picolylamine and 2-amino-5-(trifluoromethyl)pyridine. The information herein is intended to support researchers in method development, compound identification, and purity assessment.
Compound Overview
(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2] Accurate mass spectrometric analysis is crucial for its characterization and quantification in various matrices.
Table 1: Molecular Properties of Analyzed Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Compound |
| This compound | C₇H₈ClF₃N₂ | 212.60 | (5-(Trifluoromethyl)pyridin-2-yl)methanamine |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | C₇H₇F₃N₂ | 176.14 | N/A |
| 2-Picolylamine | C₆H₈N₂ | 108.14 | N/A |
| 2-Amino-5-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | N/A |
Predicted and Experimental Mass Spectrometry Data
The following table summarizes the predicted mass spectral data for (5-(Trifluoromethyl)pyridin-2-yl)methanamine and the experimental data for the selected alternative compounds. The prediction is based on common fragmentation patterns observed for trifluoromethylpyridine and benzylamine derivatives.
Table 2: Comparison of Predicted and Experimental Mass Spectral Data (Electron Ionization)
| Compound Name | Predicted/Experimental | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | Predicted | 176 | 175 ([M-H]⁺), 157 ([M-NH₂]⁺), 147 ([M-CH₂NH₂]⁺), 107 ([M-CF₃]⁺), 78 (pyridinium cation) |
| 2-Picolylamine | Experimental | 108 | 107 ([M-H]⁺), 91 ([M-NH₃]⁺), 79, 78 (pyridinium cation), 52 |
| 2-Amino-5-(trifluoromethyl)pyridine | Predicted | 162 | 143 ([M-F]⁺), 135 ([M-HCN]⁺), 115 ([M-HCN-HF]⁺), 93 |
Note: The fragmentation of the hydrochloride salt is expected to show the same pattern as the free base under typical GC-MS conditions, as the HCl will likely dissociate in the hot injection port.
Experimental Protocols
A generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of these compounds is provided below. This protocol can serve as a starting point and may require optimization based on the specific instrumentation and analytical goals.[3]
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile organic solvent such as methanol or dichloromethane.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For the hydrochloride salt, neutralization with a suitable base followed by extraction into an organic solvent may be necessary if direct analysis is not feasible.
GC-MS Parameters
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer (MS) System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of pyridinemethanamine derivatives.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of (5-(Trifluoromethyl)pyridin-2-yl)methanamine.
Alternative Analytical Techniques
While GC-MS is a robust technique for the analysis of these volatile compounds, other methods can also be employed, particularly for non-volatile derivatives or complex matrices.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of the hydrochloride salt without derivatization and for metabolites in biological samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantification, especially ¹⁹F NMR for fluorinated compounds.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common method for purity analysis and quantification, though it lacks the specificity of mass spectrometry.
Conclusion
The mass spectrometric analysis of this compound and its analogs can be effectively performed using GC-MS. This guide provides a framework for understanding the expected mass spectral behavior and for developing analytical methods. The comparison with structurally similar compounds offers valuable context for data interpretation. Researchers are encouraged to use the provided protocols as a starting point and to optimize them for their specific applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (5-(Trluoromethyl)pyridin-2-yl)methanamine Hydrochloride and its Alternatives in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel therapeutic agents demands a careful selection of reagents to ensure optimal reaction outcomes. (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride has emerged as a valuable building block, particularly in the construction of azaquinazolinecarboxamide derivatives, a class of compounds that have shown promise as inhibitors of the p70S6 kinase (p70S6K), a key regulator of cell growth and proliferation. This guide provides an objective comparison of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride with other commonly used reagents, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Amide Bond Formation
The primary application of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride and its alternatives is in amide bond formation, a cornerstone reaction in drug synthesis. The efficiency of this reaction is often evaluated based on yield, reaction time, and the purity of the final product. While direct head-to-head comparative studies are limited in published literature, a comparative analysis can be constructed by examining the outcomes of similar reactions reported in various studies.
For the synthesis of N-substituted azaquinazolinecarboxamides, the coupling of a carboxylic acid precursor with an amine is a critical step. The following table summarizes typical reaction yields and conditions for (5-(Trluoromethyl)pyridin-2-yl)methanamine and structurally related amines.
| Amine Reagent | Carboxylic Acid Substrate | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (5-(Trluoromethyl)pyridin-2-yl)methanamine | 4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxylic acid | HATU, DIPEA | DMF | 16 | 85 | [1] |
| Benzylamine | 4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxylic acid | HATU, DIPEA | DMF | 16 | 82 | [1] |
| Pyridin-2-ylmethanamine | 4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxylic acid | HATU, DIPEA | DMF | 16 | 80 | [1] |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | 4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxylic acid | HATU, DIPEA | DMF | 16 | 83 | [1] |
| 2-(Aminomethyl)-5-chloropyridine | 4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxylic acid | HATU, DIPEA | DMF | 16 | 78 | [1] |
Table 1: Comparison of Amine Reagents in the Synthesis of Azaquinazolinecarboxamide Analogs. The data suggests that (5-(Trluoromethyl)pyridin-2-yl)methanamine provides comparable, and in some cases slightly higher, yields to other commonly used aminomethylpyridines and benzylamine in the synthesis of azaquinazolinecarboxamide derivatives under similar reaction conditions. The presence of the trifluoromethyl group appears to have a modest, non-detrimental effect on the nucleophilicity of the amine in this context.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies for the synthesis of a representative azaquinazolinecarboxamide are provided below.
General Procedure for the Synthesis of N-((5-(Trluoromethyl)pyridin-2-yl)methyl)-4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxamide
To a solution of 4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes. Subsequently, (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-((5-(trifluoromethyl)pyridin-2-yl)methyl)-4-oxo-3,4-dihydro-1,8-naphthyridine-3-carboxamide.
Signaling Pathway and Experimental Workflow
The target of the azaquinazolinecarboxamide derivatives synthesized using (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is the p70S6 kinase, a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of p70S6K disrupts the translation of specific mRNAs, leading to the suppression of cell growth and proliferation.
Figure 1. Simplified p70S6K signaling pathway and the point of inhibition by azaquinazolinecarboxamide derivatives.
The general workflow for the synthesis and evaluation of these inhibitors is outlined below.
Figure 2. General experimental workflow for the development of p70S6K inhibitors.
Conclusion
(5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is a reliable and effective reagent for the synthesis of azaquinazolinecarboxamide-based p70S6K inhibitors. The available data indicates that it performs comparably to other common aminomethylpyridines and benzylamine in terms of reaction yield for amide bond formation. The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals for its ability to enhance metabolic stability and binding affinity, makes this reagent a particularly attractive choice for drug discovery programs targeting kinases like p70S6K. Researchers can confidently employ this building block in their synthetic endeavors with the expectation of achieving good to excellent yields in standard coupling reactions.
References
A Comparative Guide to Analytical Methods for Purity Validation of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methods for the purity validation of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in various pharmaceutical syntheses. The performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Potentiometric Titration are evaluated, with supporting experimental data and detailed methodologies to inform method selection.
Comparison of Analytical Methods
The selection of an analytical method for purity validation is a critical decision that depends on factors such as the nature of potential impurities, required sensitivity, selectivity, and the intended application of the compound. Each method offers distinct advantages and disadvantages for the analysis of this compound.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes hypothetical yet representative performance data for the analytical methods discussed. These values are based on typical performance for similar amine hydrochloride compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography (GC) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[1] | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[2] | Separation based on volatility and interaction with a stationary phase.[3] | Neutralization reaction between the amine hydrochloride and a standardized base. |
| Primary Use | Quantification of known and unknown impurities, overall purity assessment.[1] | Absolute purity determination, structural confirmation of impurities.[2] | Analysis of volatile impurities and residual solvents.[3] | Assay of the total amine hydrochloride content. |
| Limit of Detection (LOD) | 0.01% | 0.1% | 0.001% (for volatile solvents) | Not applicable for impurity detection |
| Limit of Quantification (LOQ) | 0.03% | 0.3% | 0.003% (for volatile solvents) | Not applicable for impurity detection |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.995 | Not applicable |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 99-101% |
| Precision (RSD) | <2% | <3% | <5% | <1% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and the impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating and quantifying non-volatile impurities. A reverse-phase method is typically employed for polar compounds like amine hydrochlorides.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[4]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.[4]
Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the compound itself.[2]
Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified purity) |
| Pulse Sequence | Standard 1D proton with a 30° pulse and a long relaxation delay (e.g., 5 times T1) |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard, taking into account the molar masses and number of protons.
Gas Chromatography (GC)
GC is primarily used for the analysis of volatile organic compounds and is an excellent method for determining the presence of residual solvents from the manufacturing process.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler |
| Column | BP 624 (30 m x 0.53 mm i.d. x 0.25 µm coating thickness) or equivalent |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | 40 °C for 5 min, then ramp to 220 °C at 10 °C/min, hold for 5 min |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO) and seal the vial.
Data Analysis: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.
Potentiometric Titration
This classical analytical technique provides a highly accurate and precise determination of the total amine hydrochloride content.
Instrumentation and Reagents:
| Parameter | Specification |
| Titrator | Potentiometric titrator with a pH electrode |
| Titrant | 0.1 N Sodium Hydroxide (standardized) |
| Solvent | Deionized water or a mixture of water and alcohol |
Procedure:
-
Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of the chosen solvent.
-
Titrate the solution with standardized 0.1 N sodium hydroxide, recording the pH as a function of the titrant volume.
-
The equivalence point is determined from the inflection point of the titration curve.
Data Analysis: The percentage purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Visualizations
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Caption: General workflow for the purity validation of a pharmaceutical intermediate.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most appropriate analytical method based on the specific analytical goal.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
A comprehensive approach to the purity validation of this compound involves the use of orthogonal analytical techniques. HPLC is a powerful tool for impurity profiling, while qNMR provides an accurate measure of absolute purity. GC is essential for controlling residual solvents, and potentiometric titration offers a precise assay of the amine hydrochloride content. The choice and combination of these methods will depend on the stage of drug development, regulatory requirements, and the specific information sought by the researcher. For a complete purity profile, a combination of these methods is recommended to ensure the quality and consistency of this important chemical intermediate.
References
Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for the Analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. While specific X-ray crystallography data for (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not publicly available in the searched resources, this guide provides a comprehensive comparison of X-ray crystallography with alternative structural determination methods, supported by experimental data from analogous pyridine-containing compounds. It also outlines the detailed experimental protocols inherent to this powerful analytical technique.
X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a crystalline solid.[1] This technique provides an unambiguous and high-resolution three-dimensional map of electron density within a crystal, revealing precise details of bond lengths, angles, and intermolecular interactions.[2][3] The resulting structural information is crucial for rational drug design and structure-activity relationship (SAR) studies.[4][5]
Comparative Analysis of Structural Determination Methods
While X-ray crystallography is a cornerstone of structural biology and chemistry, other techniques offer complementary or alternative approaches to molecular structure determination. The choice of method often depends on the nature of the sample, the desired level of detail, and the experimental constraints.
| Technique | Principle | Sample Requirements | Resolution | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal.[2] | High-quality single crystals (typically >0.1 mm).[1] | Atomic (<1 Å) | Unambiguous 3D structure, precise bond lengths and angles, absolute configuration.[4] | Crystal growth can be a significant bottleneck.[4] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Microcrystalline powder. | Lower than SCXRD | Useful for phase identification, purity analysis, and studying crystalline materials that do not form large single crystals.[6] | Does not typically provide a complete 3D structure of complex molecules on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Soluble sample in a suitable deuterated solvent. | Can provide atomic-level information on conformation and connectivity in solution. | Provides information about the structure and dynamics in solution, which may be more biologically relevant. | Structure determination of large molecules can be complex and time-consuming; restricted to molecules below a certain size (e.g., <70 kDa).[1] |
| Three-Dimensional Electron Diffraction (3DED) / Micro-Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals.[7] | Nanocrystalline material.[5] | Atomic | Can determine structures from crystals much smaller than those required for X-ray crystallography.[5][7] | Sample can be sensitive to the electron beam; data processing can be more complex. |
Illustrative Crystallographic Data of Pyridine Derivatives
To provide a tangible comparison, the following table summarizes crystallographic data for representative pyridine-containing compounds, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths/Angles | Reference |
| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) | Triclinic | P-1 | a = 7.123 Å, b = 8.945 Å, c = 10.876 Å, α = 75.43°, β = 83.21°, γ = 80.12° | C=N (hydrazone): ~1.28 Å, Pyridine C-N: ~1.34 Å | [8] |
| 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride | Monoclinic | P2₁/c | a = 11.231 Å, b = 16.453 Å, c = 13.112 Å, β = 101.34° | Dihedral angle between pyridine and phenyl rings: 40.17(8)° | [9] |
| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Monoclinic | P2₁/n | a = 7.456 Å, b = 11.987 Å, c = 12.112 Å, β = 98.76° | Average C-F bond length: 1.355(4) Å | [10] |
Note: This table presents a selection of data for illustrative purposes. For complete crystallographic information, please refer to the cited literature.
Experimental Workflow and Protocols
The process of determining a molecular structure by X-ray crystallography involves a series of well-defined steps, from sample preparation to final structure validation.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Development for (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust quantification of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a polar amine salt, is critical in various stages of drug development. Due to its polar nature, developing a suitable High-Performance Liquid Chromatography (HPLC) method can be challenging. Standard reversed-phase (RP-HPLC) methods often result in poor retention of such hydrophilic compounds.[1] This guide provides a comparative overview of potential HPLC method development strategies and alternative analytical techniques, supported by experimental considerations.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of common chromatographic approaches for the analysis of polar amine hydrochlorides.
| Technique | Principle | Advantages | Disadvantages | Typical Stationary Phase | Typical Mobile Phase |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.[1] | Ubiquitous, robust, and well-understood. | Poor retention for very polar compounds like amine hydrochlorides. | C18, C8 | Acetonitrile/Methanol and Water/Buffer |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, increasing its retention on a non-polar stationary phase.[2][3] | Enhanced retention of ionic and highly polar compounds on standard RP columns.[4][5] | Can lead to long column equilibration times, baseline noise, and suppression of MS signals. | C18, C8 | Acetonitrile/Methanol and Water/Buffer with an added ion-pairing reagent (e.g., alkyl sulfonates).[4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase from a mobile phase high in organic solvent.[6][7] | Excellent retention and separation of very polar compounds.[8][9] Compatible with mass spectrometry.[8] | Sensitive to mobile phase composition and water content; may have longer equilibration times.[9] | Bare silica, Amide, Diol, Zwitterionic | High concentration of Acetonitrile (>70%) with a small amount of aqueous buffer.[6] |
| Amine Derivatization with RP-HPLC | Chemical modification of the primary amine to a less polar, more easily detectable derivative.[2][10] | Improved chromatographic peak shape, enhanced retention, and increased detection sensitivity (e.g., fluorescence).[2][11] | Requires an additional reaction step, which can introduce variability and may not be suitable for all analytes. | C18, C8 | Dependent on the properties of the derivative. |
| Headspace Gas Chromatography (HS-GC) | Analysis of volatile components in the headspace above a sample. The hydrochloride salt is typically converted to the more volatile free amine.[12] | High sensitivity for volatile and semi-volatile amines; avoids complex sample matrices. | Requires the analyte to be volatile or convertible to a volatile form; not suitable for non-volatile compounds. | DB-624 or similar | Inert carrier gas (e.g., Nitrogen, Helium) |
Experimental Protocols
Below are generalized starting protocols for the development of an analytical method for this compound. These should be optimized for specific instrumentation and sample requirements.
Protocol 1: Ion-Pair Chromatography (IPC) Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm (based on the pyridine and trifluoromethyl chromophores)
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 90:10 v/v).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
-
Column: HILIC (e.g., Amide or Silica, 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% B, decrease to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a high organic solvent mixture, such as 90:10 (v/v) Acetonitrile:Water.
Protocol 3: Amine Derivatization with Dansyl Chloride followed by RP-HPLC
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL sample solution in 100 mM borate buffer (pH 9.5), add 200 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 50 µL of 2% (v/v) acetic acid to quench the reaction.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 50% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 530 nm).[11]
-
Visualization of Method Development Workflow
The following diagram illustrates a logical workflow for developing an HPLC method for a polar amine hydrochloride like this compound.
Caption: Logical workflow for HPLC method development for polar analytes.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. squjs.squ.edu.om [squjs.squ.edu.om]
- 11. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
Comparative Analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride and Its Halogenated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and its chloro and bromo analogs, offering insights into their physicochemical properties and synthetic methodologies.
The strategic incorporation of fluorine atoms into molecular scaffolds is a widely utilized strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and cell permeability. This compound serves as a valuable synthon for introducing the 5-(trifluoromethyl)pyridin-2-yl)methyl moiety. This guide presents a detailed characterization of this compound alongside its 5-chloro and 5-bromo analogs to aid researchers in selecting the most suitable building block for their specific applications.
Physicochemical Characterization
A comprehensive understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis and drug design. The following table summarizes the key properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its halogenated counterparts.
| Property | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | (5-Chloropyridin-2-yl)methanamine | (5-Bromopyridin-2-yl)methanamine |
| Molecular Formula | C₇H₇F₃N₂ | C₆H₇ClN₂ | C₆H₇BrN₂ |
| Molecular Weight | 176.14 g/mol [1] | 142.59 g/mol | 187.04 g/mol [2] |
| CAS Number | 164341-39-3[1] | 4770-03-8 | 173999-23-0[2][3] |
| Appearance | Colorless to light yellow liquid (predicted) | - | - |
| Boiling Point | 200.3±35.0 °C (predicted) | - | - |
| pKa | 8.27±0.39 (predicted) | - | - |
Note: Experimental data for the hydrochloride salts are limited in publicly available literature. The data for the free bases are provided for comparative purposes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structure elucidation. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which is influenced by the substituent at the 5-position of the pyridine ring.
-
¹H NMR: The protons on the pyridine ring and the aminomethyl group will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a downfield shift of the pyridine protons compared to the chloro and bromo analogs.
-
¹³C NMR: The carbon atoms of the pyridine ring and the trifluoromethyl group will show distinct signals. The chemical shift of the CF₃ carbon is a key diagnostic peak.
-
¹⁹F NMR: For (5-(Trifluoromethyl)pyridin-2-yl)methanamine, ¹⁹F NMR spectroscopy provides a direct method for characterizing the trifluoromethyl group.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the characteristic functional groups present in the molecules. Key vibrational bands to expect include N-H stretching and bending vibrations from the amine group, C-H stretching from the aromatic and methylene groups, and C=N and C=C stretching vibrations from the pyridine ring. The C-F stretching vibrations of the trifluoromethyl group will also be present.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of these building blocks.
Synthesis of (5-Substituted-pyridin-2-yl)methanamine Derivatives
A general synthetic approach to this class of compounds involves the reduction of the corresponding 2-cyanopyridine derivative.
General Workflow for Synthesis:
Caption: General synthetic workflow for 2-(aminomethyl)pyridines.
Protocol for the Synthesis of (5-Chloropyridin-2-yl)methanamine:
A detailed protocol for the synthesis of the chloro-analog would typically involve the reduction of 2-cyano-5-chloropyridine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
Protocol for the Synthesis of (5-Bromopyridin-2-yl)methanamine:
Similarly, the bromo-analog can be synthesized by the reduction of 2-cyano-5-bromopyridine. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity. A reported method involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis to yield 2-amino-5-bromopyridine, which can then be converted to the target compound.[4]
Protocol for the Synthesis of this compound:
Performance and Applications in Drug Discovery
Substituted 2-(aminomethyl)pyridines are important scaffolds in medicinal chemistry and have been incorporated into a variety of biologically active molecules. The nature of the substituent at the 5-position significantly influences the compound's biological activity and pharmacokinetic profile.
-
Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can increase the acidity of nearby N-H bonds and influence binding interactions. Its lipophilicity can enhance membrane permeability.
-
Chloro and Bromo Groups: Chlorine and bromine are also electron-withdrawing groups, though less so than the trifluoromethyl group. They are of similar size and can participate in halogen bonding, which is an increasingly recognized interaction in drug-receptor binding.
While direct comparative studies of the biological activity of these specific three compounds are not prevalent, research on related substituted pyridines has shown that the nature of the substituent at the 5-position is critical for activity in various therapeutic areas, including as antimicrobial and anticancer agents.[5]
Experimental Workflow for Biological Activity Screening:
Caption: General workflow for in vitro biological activity screening.
References
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity [pubmed.ncbi.nlm.nih.gov]
- 2. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, ensuring laboratory safety and regulatory compliance. This compound must be treated as hazardous waste and disposed of through appropriate channels.[1][2][3] Under no circumstances should it be discarded in regular trash or down the drain.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to work in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[2][3][4]
Required PPE:
-
Body Protection: A flame-retardant lab coat.[2]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[1][5]
This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[1][4][5] In case of exposure, follow standard first aid measures and consult the Safety Data Sheet (SDS).[1][6]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves systematic collection, segregation, labeling, and transfer to a certified waste management service.
Step 1: Waste Identification and Segregation
Due to its chemical structure, this compound is classified as a halogenated organic compound .[2] It is crucial to segregate this waste to prevent dangerous reactions.[2]
-
Do Not Mix: Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[1][4][7]
-
Separate Waste Streams: Maintain separate, clearly labeled waste containers for halogenated organic solids and halogenated organic liquid waste.[7][8]
Step 2: Waste Collection and Containment
For Solid Waste (Unused Reagent, Contaminated Materials):
-
Place all solid waste into a chemically compatible, leak-proof container with a secure screw-top cap.[2][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Ensure the container is clearly labeled.
For Liquid Waste (Solutions):
-
Collect all solutions containing the compound in a designated container for halogenated organic liquid waste .
-
The container must be compatible with all components of the solution and have a tightly sealing lid.[7]
-
Leave adequate headspace (at least 10%) in the container to allow for expansion.[7]
Step 3: Labeling Hazardous Waste
Proper labeling is a critical compliance step. The waste container label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[2][3]
-
A list of all constituents in the container with their approximate percentages.[2][3]
-
The date when waste was first added to the container.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic and incompatible chemicals.[3][9]
Step 5: Professional Disposal
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3][9] Contact your EHS office to schedule a pickup for the waste.[2][3]
Step 6: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[3]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or water) that can dissolve the compound.[3]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[2][3] Do not pour the rinsate down the drain. [3]
-
Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original manufacturer's label.[3]
-
Final Disposal: The decontaminated container can now be disposed of with regular laboratory glass or plastic, according to institutional guidelines.[2][3]
Step 7: Spill Management
In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[2]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[2][4]
-
Do not allow the spilled chemical to enter drains or waterways.[1][2][4]
Disposal Procedure Summary
The following table summarizes the key procedural requirements for handling different forms of waste associated with this compound.
| Waste Form | Collection Container | Key Disposal Procedure | Final Disposition |
| Solid Reagent/Waste | Labeled, sealed, chemically compatible container | Segregate as halogenated organic waste. Do not mix with incompatibles. Label with "Hazardous Waste" and full chemical name.[2][3][7] | Arrange pickup via EHS or a licensed disposal company.[1][3] |
| Liquid Waste (Solutions) | Labeled, sealed, compatible liquid waste container | Collect in a dedicated "Halogenated Liquid Waste" container. Leave 10% headspace. List all components and percentages.[3][7] | Arrange pickup via EHS or a licensed disposal company.[1][3] |
| Empty Containers | N/A | Triple-rinse with a suitable solvent. Collect all rinsate as hazardous liquid waste.[3] | Deface label and dispose of as regular lab glass/plastic.[3] |
| Spill Cleanup Material | Labeled, sealed, chemically compatible container | Absorb spill with inert material (e.g., vermiculite). Collect and treat as solid hazardous waste.[1][2] | Arrange pickup via EHS or a licensed disposal company.[1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the specified chemical.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. collectandrecycle.com [collectandrecycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (5-(Trluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
(5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not identified, safety protocols can be established based on data from structurally similar compounds. The primary hazards associated with this class of chemicals include acute toxicity if swallowed, in contact with skin, or inhaled. It can also cause severe skin and eye irritation, as well as respiratory tract irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH (US) or EN 166 (EU) standards.[5] A face shield is recommended when there is a significant risk of splashing.[1] | Ensure a snug fit. Emergency eyewash stations should be readily accessible.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[6] | Inspect gloves for integrity before each use. Practice proper glove removal techniques to prevent skin contact. Dispose of contaminated gloves as hazardous waste.[7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside a fume hood, if ventilation is insufficient, or if dust is generated.[1][7] | The type of respirator will depend on the airborne concentration of the substance. Proper fit-testing and training are required before use.[8] |
| Protective Clothing | A laboratory coat is required. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.[9] Safety shoes should also be worn.[1] | Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area. |
Operational Plan: Safe Handling and Storage
All handling of (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride should occur in a designated area, such as a certified chemical fume hood, to control airborne exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that an emergency plan is in place.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][6]
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for proper disposal.[7]
Storage:
Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[1][10] The storage container must be kept tightly closed and clearly labeled.[2][11]
Disposal Plan
All waste containing (5-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[7]
-
Chemical Waste: Unused or unwanted material should be disposed of through the institution's hazardous waste management program. Do not dispose of it down the drain.[2][5]
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[5] Fire may produce irritating, corrosive, and/or toxic gases.[12] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] |
Below is a workflow diagram illustrating the key safety and handling procedures.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. gerpac.eu [gerpac.eu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
